molecular formula C13H12F2N6O B15622619 Fluconazole-13C2,15N

Fluconazole-13C2,15N

Cat. No.: B15622619
M. Wt: 309.25 g/mol
InChI Key: RFHAOTPXVQNOHP-FAYSUYIISA-N
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Description

Fluconazole-13C2,15N is a useful research compound. Its molecular formula is C13H12F2N6O and its molecular weight is 309.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12F2N6O

Molecular Weight

309.25 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-((3,5-13C2,415N)1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i6+1,8+1,16+1

InChI Key

RFHAOTPXVQNOHP-FAYSUYIISA-N

Origin of Product

United States

Foundational & Exploratory

What is Fluconazole-13C2,15N and its primary research uses?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fluconazole-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of the antifungal agent fluconazole (B54011) in complex biological matrices. This document details its chemical properties, primary research applications, and provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Properties of this compound

This compound is a synthetic, non-radioactive, isotopically labeled version of fluconazole. The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a molecule with a higher molecular weight than the unlabeled fluconazole, while retaining the same chemical and physical properties. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of Fluconazole and its Isotopologue

PropertyFluconazoleThis compound
Chemical Formula C₁₃H₁₂F₂N₆O[1][2][3][4]¹³C₂¹²C₁₁H₁₂F₂¹⁵N¹⁴N₅O
Molecular Weight 306.27 g/mol [1][2][4]309.28 g/mol (approx.)
CAS Number 86386-73-4[1][2][3][4]1309935-84-9[5]
Appearance White to off-white solidWhite to off-white solid
Purity (Typical) ≥98%[4]≥98% (Chemical Purity)
Isotopic Enrichment Not ApplicableTypically ≥99% for ¹³C and ¹⁵N

Note: The exact molecular weight and isotopic enrichment of this compound may vary slightly between different commercial suppliers. It is recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Primary Research Applications

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing LC-MS/MS. Its use is critical in the following research areas:

  • Pharmacokinetic (PK) Studies: Accurate determination of fluconazole concentrations in biological fluids (e.g., plasma, urine) over time is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] this compound allows for precise quantification, which is fundamental for establishing dosing regimens and evaluating drug-drug interactions.[8][9][10]

  • Therapeutic Drug Monitoring (TDM): TDM of fluconazole is employed to optimize treatment efficacy and minimize toxicity, especially in critically ill patients, individuals with renal impairment, or those receiving prolonged therapy.[11][12][13] The use of a stable isotope-labeled internal standard like this compound in TDM assays ensures the reliability of the measured drug concentrations, enabling clinicians to make informed decisions on dose adjustments.[14][15][16]

  • Drug Metabolism Studies: Investigating the metabolic fate of fluconazole requires sensitive and specific analytical methods. This compound can be used to accurately quantify the parent drug alongside its metabolites in various biological samples.

  • Bioequivalence Studies: In the development of generic formulations of fluconazole, bioequivalence studies are necessary to demonstrate that the generic product performs in the same manner as the innovator product. The use of a reliable internal standard is a regulatory requirement for these studies to ensure the accuracy of the pharmacokinetic data.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[17]

Experimental Protocols

Quantification of Fluconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of fluconazole in human plasma. Method parameters may require optimization based on the specific instrumentation and laboratory conditions.

3.1.1. Materials and Reagents

  • Fluconazole analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

3.1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the fluconazole stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 1 µg/mL.

3.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fluconazole: The precursor ion will be [M+H]⁺ (m/z 307.1). The product ion will be a specific fragment, for example, m/z 238.1.[18][19]

      • This compound: The precursor ion will be [M+H]⁺ (m/z 310.1). The product ion will be the corresponding fragment, for example, m/z 241.1.

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of fluconazole to this compound against the nominal concentration of the calibrators.

  • Use a weighted linear regression model for the calibration curve.

  • Determine the concentration of fluconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate typical workflows where this compound is utilized.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase DoseAdmin Dose Administration (e.g., Oral, IV) BloodSampling Serial Blood Sampling DoseAdmin->BloodSampling Time course SampleProcessing Plasma Separation BloodSampling->SampleProcessing AddIS Addition of This compound (IS) SampleProcessing->AddIS Extraction Sample Extraction (e.g., Protein Precipitation) AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Fluconazole Concentration LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental) Quantification->PK_Modeling Report Report Generation PK_Modeling->Report

Caption: A typical workflow for a pharmacokinetic study of fluconazole.

TDM_Workflow PatientSample Patient Blood Sample Collection (Trough or Peak) SampleReceipt Sample Receipt & Processing in Clinical Lab PatientSample->SampleReceipt AddIS Addition of This compound (IS) SampleReceipt->AddIS Extraction Sample Preparation (e.g., Protein Precipitation) AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Fluconazole Concentration Measurement LCMS->Quantification ReportResult Report Result to Clinician Quantification->ReportResult DoseAdjust Dose Adjustment Decision ReportResult->DoseAdjust

Caption: Workflow for therapeutic drug monitoring (TDM) of fluconazole.

References

An In-depth Technical Guide to Fluconazole-13C2,15N: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic pathways of the isotopically labeled antifungal agent, Fluconazole-13C2,15N. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.

Chemical Properties

This compound is a stable isotope-labeled version of Fluconazole (B54011), a broad-spectrum triazole antifungal drug. The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the fluconazole structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of fluconazole in biological matrices. This labeling does not alter the chemical reactivity of the molecule.

Table 1: Physicochemical Properties of Fluconazole and its Isotopologue

PropertyFluconazoleThis compound
Molecular Formula C₁₃H₁₂F₂N₆OC₁₁¹³C₂H₁₂F₂N₅¹⁵NO
Molecular Weight 306.27 g/mol [1][2][3]309.25 g/mol [4]
Appearance White crystalline powderSolid at room temperature[5]
Melting Point 138-140 °CNot explicitly available, expected to be similar to Fluconazole
Solubility Slightly soluble in water; Soluble in DMSO and ethanol[6][2][3]Expected to have similar solubility to Fluconazole
CAS Number 86386-73-4[6][2]1309935-84-9[4]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Fluconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By blocking the conversion of lanosterol to ergosterol, fluconazole disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[7][9][8]

Fluconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Disruption Disruption LanosterolDemethylase->Ergosterol Conversion Fluconazole Fluconazole Inhibition Inhibition Fluconazole->Inhibition Inhibition->LanosterolDemethylase

Caption: Mechanism of action of Fluconazole.

Synthesis of this compound

One common synthetic approach for fluconazole involves the reaction of a substituted acetophenone (B1666503) derivative with 1,2,4-triazole (B32235), followed by the introduction of the second triazole ring. To synthesize this compound, one could start with a ¹³C-labeled precursor for the central propan-2-ol backbone and ¹⁵N-labeled 1,2,4-triazole.

Fluconazole_Synthesis cluster_synthesis Proposed Synthesis of this compound P1 1,3-Difluorobenzene (B1663923) Int1 2-Chloro-1-(2,4-difluorophenyl)ethanone P1->Int1 Friedel-Crafts Acylation P2 Chloroacetyl chloride P2->Int1 Int2 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol- 1-yl-[15N])ethanone Int1->Int2 Alkylation P3 1,2,4-Triazole-[15N] P3->Int2 Int3 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol- 1-yl-[15N])methyl)oxirane Int2->Int3 Epoxidation P4 Trimethylsulfoxonium (B8643921) iodide P4->Int3 Product This compound Int3->Product Ring Opening P5 1,2,4-Triazole-[13C2] P5->Product

Caption: A plausible synthetic route for this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization.

Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

  • To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add chloroacetyl chloride at a controlled temperature.

  • The reaction is stirred until completion, monitored by TLC or GC.

  • The reaction mixture is then quenched and the product is extracted, dried, and purified.

Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-[¹⁵N])ethanone

  • The product from Step 1 is reacted with ¹⁵N-labeled 1,2,4-triazole in a suitable solvent (e.g., acetone) in the presence of a base (e.g., potassium carbonate).

  • The reaction is heated to reflux and monitored for completion.

  • The product is isolated by filtration and purified.

Step 3: Synthesis of 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl-[¹⁵N])methyl)oxirane

  • The ketone from Step 2 is reacted with trimethylsulfoxonium iodide in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMSO).

  • The reaction is typically run at room temperature.

  • The resulting epoxide is extracted and purified.

Step 4: Synthesis of Fluconazole-¹³C₂,¹⁵N

  • The epoxide from Step 3 is reacted with ¹³C₂-labeled 1,2,4-triazole in a suitable solvent (e.g., DMF) in the presence of a base (e.g., potassium carbonate).

  • The reaction mixture is heated to promote the ring-opening of the epoxide.

  • After completion, the final product, Fluconazole-¹³C₂,¹⁵N, is isolated and purified using techniques such as column chromatography and recrystallization.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring (TDM) of fluconazole in biological samples such as plasma or serum.[10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to high accuracy and precision.[10]

LCMSMS_Workflow cluster_workflow LC-MS/MS Workflow for Fluconazole Quantification Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification (Analyte/IS Peak Area Ratio) LCMS->Quantification

References

The Application of Stable Isotope-Labeled Fluconazole in Metabolic and Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of stable isotope-labeled (SIL) fluconazole (B54011), such as Fluconazole-¹³C₂,¹⁵N, in metabolic and pharmacokinetic studies. The primary and most critical application of these labeled compounds is as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach, known as isotope dilution mass spectrometry, is the gold standard for accurately determining the concentration of fluconazole in complex biological matrices.

While the specific isotopologue Fluconazole-¹³C₂,¹⁵N is not widely documented in available literature, the principles and methodologies described herein are directly applicable. Studies commonly utilize other stable isotope-labeled versions, such as deuterated fluconazole (Fluconazole-d₄), which serve the same function and provide a clear precedent for the utility of any SIL fluconazole.[1][2][3]

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental advantage of using a stable isotope-labeled internal standard like Fluconazole-¹³C₂,¹⁵N is its near-identical physicochemical properties to the unlabeled (native) fluconazole.[4] It co-elutes chromatographically and exhibits the same behavior during sample extraction, handling, and ionization in the mass spectrometer.[4] However, due to its increased mass from the ¹³C and ¹⁵N isotopes, it is distinguishable from the native drug by the mass spectrometer.

This allows the SIL-IS to act as a perfect comparator. By adding a precise, known amount of the SIL-IS to every sample at the earliest stage of processing, any variability or loss of analyte during the experimental workflow is mirrored by the internal standard. The final quantification is based on the ratio of the native analyte's signal to the SIL-IS's signal, which corrects for:

  • Variability in sample extraction and recovery.

  • Inconsistencies in injection volume.

  • Matrix effects (suppression or enhancement of ionization).[5]

  • Fluctuations in instrument performance.

This results in exceptionally high accuracy and precision, which is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence trials.[6][7]

Experimental Workflow and Protocols

The quantification of fluconazole in biological samples (e.g., plasma, serum) using a SIL-IS follows a standardized workflow.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Processing s1 Biological Sample Collection (e.g., Patient Plasma) s2 Spike with Known Amount of Fluconazole-¹³C₂,¹⁵N (IS) s1->s2 s3 Sample Pre-treatment (e.g., Protein Precipitation) s2->s3 s4 Centrifugation & Supernatant Collection s3->s4 a1 LC Separation (e.g., C18 Column) s4->a1 Inject Supernatant a2 MS/MS Detection (ESI+, MRM Mode) a1->a2 d1 Peak Integration (Analyte & IS) a2->d1 Generate Chromatograms d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 end end d3->end Final Concentration (µg/mL)

Caption: Bioanalytical workflow for fluconazole quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol (Representative)

This protocol is a composite based on validated methods for fluconazole quantification in human plasma using a SIL-IS.[2][8][9][10]

1. Preparation of Standards and Internal Standard:

  • Stock Solutions: Prepare a stock solution of unlabeled fluconazole (e.g., 1 mg/mL) and Fluconazole-¹³C₂,¹⁵N (e.g., 1 mg/mL) in methanol (B129727).
  • Calibration Standards: Serially dilute the fluconazole stock solution with drug-free plasma to create a series of calibration standards covering the expected concentration range (e.g., 0.01 to 50 µg/mL).[1][11]
  • Internal Standard Working Solution: Dilute the Fluconazole-¹³C₂,¹⁵N stock solution to a fixed concentration (e.g., 10 µg/mL) in an appropriate solvent like methanol.

2. Sample Preparation (Protein Precipitation):

  • Pipette a small volume of sample (e.g., 50-100 µL) of either a calibration standard, quality control (QC) sample, or unknown study sample into a microcentrifuge tube.
  • Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube and vortex briefly.
  • Add 2-3 volumes of cold acetonitrile (B52724) or methanol to precipitate proteins.[10][11]
  • Vortex vigorously for 1-2 minutes.
  • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[7]
  • Transfer the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) system.
  • Analytical Column: A reverse-phase C18 column (e.g., Acquity BEH C18, Zorbax SB-C18) is commonly used.[9][12]
  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[8][10]
  • Flow Rate: Typically 0.3 - 0.5 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2][9]
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both fluconazole and its labeled internal standard.[9]

MRM Transitions for Analysis: The mass shift from the stable isotope labels is key. For example, if Fluconazole-¹³C₂,¹⁵N is used, its precursor ion will be heavier than native fluconazole.

G cluster_0 Quadrupole 1 (Q1) - Precursor Ion Selection cluster_1 Quadrupole 2 (Q2) - Collision Cell cluster_2 Quadrupole 3 (Q3) - Product Ion Selection Q1_Fluco Fluconazole [M+H]⁺ m/z 307.1 Q2 Fragmentation (CID) Q1_Fluco->Q2 MRM 1 Q1_IS Fluconazole-¹³C₂,¹⁵N [M+H]⁺ m/z ~310.1 Q1_IS->Q2 MRM 2 Q3_Fluco Product Ion (e.g., m/z 238.2) Q2->Q3_Fluco MRM 1 Q3_IS Product Ion (e.g., m/z ~241.2) Q2->Q3_IS MRM 2

References

The Pivotal Role of 13C and 15N Isotopes in Modern Drug Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized our ability to trace the metabolic fate of drugs within complex biological systems. Among the arsenal (B13267) of stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) have emerged as indispensable tools in drug discovery and development. Their non-radioactive nature ensures safety in clinical applications, while their unique mass signatures provide a powerful means to elucidate pharmacokinetics, map metabolic pathways, and understand drug mechanisms of action with unparalleled precision. This technical guide delves into the core principles, experimental methodologies, and data interpretation strategies for leveraging ¹³C and ¹⁵N isotopes in drug tracing.

Core Principles of ¹³C and ¹⁵N Isotope Tracing

Stable isotope tracing operates on a simple yet powerful premise: replacing atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N) creates a "tagged" version of the compound. This labeled drug is chemically identical to its unlabeled counterpart and behaves the same way in biological processes.[1] However, its increased mass allows it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The primary applications in drug tracing include:

  • Pharmacokinetic (ADME) Studies: Stable isotope-labeled drugs are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies.[2][4] By administering a labeled version of a drug, researchers can track its journey through the body, identify its metabolites, and determine key pharmacokinetic parameters.

  • Metabolic Pathway Analysis: Introducing ¹³C or ¹⁵N-labeled substrates (like glucose or glutamine) allows for the mapping of metabolic fluxes and the identification of how a drug perturbs these pathways.[3][5] This is crucial for understanding a drug's mechanism of action and potential off-target effects.

  • Bioavailability Studies: Co-administering an oral unlabeled dose with an intravenous ¹³C-labeled microdose allows for the precise determination of absolute bioavailability in a single study, reducing inter-subject variability.

  • Mechanism of Action Elucidation: By tracing the metabolic fate of a drug or its impact on endogenous metabolic pathways, researchers can gain deep insights into its therapeutic and toxicological mechanisms.[6][7]

Key Analytical Techniques

The two primary analytical platforms for detecting and quantifying ¹³C and ¹⁵N-labeled compounds are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC-MS), MS is the workhorse of stable isotope tracing due to its high sensitivity and selectivity.[2] It differentiates molecules based on their mass-to-charge ratio (m/z), allowing for the clear distinction between labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions).[1][8] While generally less sensitive than MS, NMR is a powerful tool for elucidating metabolic pathways and identifying unknown metabolites.[9]

Experimental Protocols

Protocol 1: General Workflow for a Stable Isotope Labeling Experiment in Cell Culture

This protocol outlines the typical steps for an in vitro drug metabolism study using stable isotope-labeled compounds.

  • Cell Culture: Grow the cells of interest in a standard, unlabeled medium until they reach the desired confluence.

  • Media Switch: Replace the standard medium with a medium containing the ¹³C or ¹⁵N-labeled substrate (e.g., [U-¹³C₆]-glucose or ¹⁵N-labeled drug). The concentration of the labeled substrate should be carefully chosen based on the experimental goals.

  • Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation and metabolite formation.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites from the cells. A common method involves using a cold 80% methanol (B129727) solution, followed by centrifugation to separate the soluble metabolites from cell debris and proteins.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS or NMR to determine the isotopic enrichment in different molecules.

  • Data Analysis: Utilize specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes or quantify the formation of drug metabolites.

Protocol 2: Sample Preparation for LC-MS Analysis of Polar Metabolites

This protocol provides a more detailed procedure for preparing samples for LC-MS analysis.

  • Quenching and Extraction:

    • Place the cell culture plate on dry ice to rapidly halt metabolic activity.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold normal saline (0.9% NaCl).

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Analysis:

    • Resuspend the dried metabolite pellet in a suitable solvent for LC-MS analysis.

    • Store samples at -80°C until analysis.

Protocol 3: NMR Sample Preparation and Analysis

This protocol outlines the general steps for preparing and analyzing samples using NMR spectroscopy.

  • Sample Preparation:

    • Lyophilize the metabolite extract to remove all solvent.

    • Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC, to identify and quantify metabolites.

    • For ¹³C NMR, ensure proper parameter settings to account for long relaxation times and the nuclear Overhauser effect to obtain quantitative data.[10]

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify metabolites by comparing chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).

    • Quantify metabolites by integrating the peak areas relative to the internal standard.

Data Presentation

Table 1: Pharmacokinetic Parameters of a ¹³C-Labeled vs. Unlabeled Drug
Compound Half-life (t½) (h) Clearance (CL) (L/h) Volume of Distribution (Vd) (L) Bioavailability (F) (%)
Unlabeled Drug X8.5 ± 1.210.2 ± 2.1120 ± 1565 ± 8
¹³C-Labeled Drug X8.6 ± 1.310.1 ± 2.0122 ± 1664 ± 7
Data are presented as mean ± standard deviation.
Table 2: LC-MS/MS Parameters for Targeted Analysis of Drug Metabolites
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
Drug X350.2180.1255.2
¹³C₆-Drug X356.2186.1255.2
Metabolite A (Oxidation)366.2180.1284.8
¹³C₆-Metabolite A372.2186.1284.8
Metabolite B (Glucuronidation)526.2350.2203.5
¹³C₆-Metabolite B532.2356.2203.5
Table 3: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites in the Presence of Drug Y
Metabolite Control (% ¹³C-labeled) Drug Y Treated (% ¹³C-labeled)
Pyruvate95 ± 396 ± 2
Lactate94 ± 495 ± 3
Citrate85 ± 560 ± 7
α-Ketoglutarate82 ± 655 ± 8
Malate80 ± 552 ± 6
Aspartate78 ± 650 ± 7
p < 0.05 compared to control.

Mandatory Visualizations

Visualizing complex biological data is essential for interpretation and communication. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in ¹³C and ¹⁵N drug tracing.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture (Unlabeled Medium) media_switch 2. Media Switch (¹³C/¹⁵N Labeled Substrate) cell_culture->media_switch time_course 3. Time-Course Sampling media_switch->time_course quenching 4. Metabolic Quenching & Metabolite Extraction time_course->quenching lc_ms 5a. LC-MS Analysis quenching->lc_ms nmr 5b. NMR Analysis quenching->nmr data_processing 6. Data Processing (Isotopologue Analysis) lc_ms->data_processing nmr->data_processing interpretation 7. Biological Interpretation (Flux Analysis, PK Modeling) data_processing->interpretation

Caption: General experimental workflow for stable isotope tracing in drug metabolism studies.

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug ¹³C-Labeled Drug oxidation Oxidation (e.g., CYP450) drug->oxidation hydrolysis Hydrolysis drug->hydrolysis reduction Reduction drug->reduction metabolite1 ¹³C-Labeled Phase I Metabolite oxidation->metabolite1 hydrolysis->metabolite1 reduction->metabolite1 conjugation Conjugation (e.g., UGT, SULT, GST) metabolite1->conjugation metabolite2 ¹³C-Labeled Phase II Metabolite (Excretable) conjugation->metabolite2 excretion Excretion (Urine, Feces) metabolite2->excretion

Caption: Simplified pathway of drug metabolism showing the tracing of a ¹³C-labeled drug.

glycolysis_tca_flux cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose ¹³C-Glucose g6p Glucose-6-P glucose->g6p f6p Fructose-6-P g6p->f6p fbp Fructose-1,6-BP f6p->fbp gap Glyceraldehyde-3-P fbp->gap pep Phosphoenolpyruvate gap->pep pyruvate ¹³C-Pyruvate pep->pyruvate lactate ¹³C-Lactate pyruvate->lactate acetyl_coa ¹³C-Acetyl-CoA pyruvate->acetyl_coa citrate ¹³C-Citrate acetyl_coa->citrate akg ¹³C-α-Ketoglutarate citrate->akg succinyl_coa ¹³C-Succinyl-CoA akg->succinyl_coa fumarate ¹³C-Fumarate succinyl_coa->fumarate malate ¹³C-Malate fumarate->malate oaa Oxaloacetate malate->oaa oaa->citrate drug Drug Y (TCA Cycle Inhibitor) drug->citrate

Caption: Tracing ¹³C-glucose through glycolysis and the TCA cycle, illustrating the inhibitory effect of a drug.

Conclusion

The use of ¹³C and ¹⁵N stable isotopes has become a cornerstone of modern drug development. These powerful tracers provide an unparalleled window into the complex interplay between a drug and the biological system. By enabling precise and safe in vivo and in vitro studies of drug metabolism, pharmacokinetics, and mechanism of action, ¹³C and ¹⁵N isotopes empower researchers to make more informed decisions throughout the drug discovery and development pipeline, ultimately leading to the creation of safer and more effective medicines. The continued advancement of analytical technologies like high-resolution mass spectrometry and NMR spectroscopy will undoubtedly further expand the applications and impact of stable isotope tracing in the years to come.

References

A Technical Guide to the Application of Fluconazole-13C2,15N as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of isotopically labeled fluconazole (B54011), specifically Fluconazole-13C2,15N, as an internal standard for quantitative analysis by mass spectrometry. The principles and methodologies described are essential for therapeutic drug monitoring (TDM), bioavailability/bioequivalence (BA/BE) studies, and other pharmacokinetic research.

Introduction to Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency, minimizing matrix effects.

This compound is a stable isotope-labeled version of fluconazole, an antifungal agent. The incorporation of two Carbon-13 and one Nitrogen-15 atoms results in a mass shift that allows it to be distinguished from the unlabeled fluconazole by the mass spectrometer, while maintaining nearly identical chemical and physical properties.

The Role of this compound in Quantitative Analysis

The primary role of this compound is to improve the accuracy and precision of fluconazole quantification in biological matrices such as plasma and serum. Therapeutic drug monitoring of fluconazole is crucial for optimizing treatment efficacy and minimizing toxicity, especially in critically ill or immunocompromised patients[1]. LC-MS/MS methods are widely used for this purpose due to their high sensitivity and specificity[2].

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it compensates for variability in:

  • Sample Preparation: Losses during extraction procedures like protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Minor variations in retention time.

  • Ionization Efficiency: Suppression or enhancement of the analyte signal due to co-eluting matrix components.

Experimental Methodologies

While specific protocols may vary between laboratories, the following sections outline a typical workflow for the quantification of fluconazole in human plasma or serum using an isotopically labeled internal standard.

A simple and rapid protein precipitation method is commonly employed for the extraction of fluconazole from plasma or serum samples[2][3][4].

Protocol:

  • To 100 µL of plasma/serum sample, add a known concentration of the internal standard solution (e.g., this compound in methanol).

  • Add a protein precipitating agent, such as acetonitrile (B52724) or methanol[2][4][5].

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 17,000 g for 10 minutes) to pellet the precipitated proteins[5].

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. Dilution with a reconstitution solution may be performed if necessary[5].

Experimental Workflow for Sample Preparation

start Start: Plasma/Serum Sample add_is Add Internal Standard (this compound) start->add_is add_precipitant Add Protein Precipitant (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: A typical protein precipitation workflow for preparing biological samples for fluconazole analysis.

Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate fluconazole and its internal standard from other components in the sample extract.

Typical LC Conditions:

  • Column: A C18 column is commonly used for separation[2][3][4][6].

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing a small amount of formic acid) and an organic phase (typically acetonitrile or methanol) is employed[2][3][4][6].

  • Flow Rate: Flow rates are typically in the range of 0.3 to 1.0 mL/min[2][4].

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly used for the detection and quantification of fluconazole and its internal standard. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both fluconazole and this compound.

  • Fluconazole: The protonated molecule [M+H]+ at m/z 307.1 is selected as the precursor ion. Upon fragmentation, a characteristic product ion at m/z 238.2 or 219.9 is monitored[2][7][8].

  • This compound: The precursor ion will be shifted by the mass of the incorporated stable isotopes. The exact m/z would be approximately 310.1. The fragmentation pattern is expected to be similar to the unlabeled compound, and a corresponding mass-shifted product ion would be monitored.

Logical Relationship of the Analytical Process

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Supernatant Supernatant Protein Precipitation->Supernatant C18 Column C18 Column Supernatant->C18 Column Elution Elution C18 Column->Elution ESI+ ESI+ Elution->ESI+ MRM MRM ESI+->MRM Data Acquisition Data Acquisition MRM->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: The logical flow from sample preparation to final quantification in an LC-MS/MS assay.

Method Validation

A robust and reliable analytical method requires thorough validation. The following tables summarize typical validation parameters for LC-MS/MS methods for fluconazole quantification, as reported in the literature. While these studies may have used other internal standards, the performance characteristics are representative of what would be expected when using this compound.

Table 1: Linearity and Sensitivity of Fluconazole Quantification

Linearity Range (µg/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (µg/mL)Reference
0.2 - 200>0.990.2[5]
0.105 - 5.6>0.99780.105[2]
0.01 - 10Not Reported0.01[6]
1 - 50>0.9991[9]

Table 2: Precision and Accuracy of Fluconazole Quantification

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or RE)Reference
QC Low, Mid, High1.9 - 3.82.7 - 5.4-7.2 to 17.5[5]
QC Low, Mid, High< 7.3< 7.3< 13.5[2]
QC Low, Mid, High2.84 - 10.85.27 - 11.5Not Reported[6]
QC Low, Mid, High1.4 - 4.382.8 - 6.6Not Reported[9]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)Reference
Fluconazole>9095 - 112[5]
Fluconazole100.6 - 108.2Not Reported[2]
Fluconazole98.6 - 104.4Minimal[6]

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative determination of fluconazole in biological matrices. Its properties, closely mimicking those of the unlabeled analyte, ensure accurate correction for experimental variability, leading to high-quality data essential for clinical and research applications. The methodologies and validation data presented in this guide serve as a valuable resource for laboratories involved in the analysis of fluconazole.

References

The Critical Role of Isotopic Purity in Fluconazole-13C2,15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole (B54011), a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] In the realm of pharmaceutical research and development, particularly in drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled compounds are indispensable tools.[2] Fluconazole-13C2,15N, a stable isotope-labeled variant of Fluconazole, serves as an ideal internal standard for quantitative bioanalysis and as a tracer in metabolic studies. Its utility, however, is intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the significance of high isotopic purity in this compound, detailing its impact on data quality and outlining the experimental protocols for its verification.

The Significance of Isotopic Purity

High isotopic purity of this compound is paramount for several key reasons:

  • Accuracy in Quantitative Analysis: In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled compounds are used as internal standards to correct for variations in sample preparation and instrument response.[3] High isotopic purity ensures that the signal from the internal standard is distinct and free from interference from the unlabeled analyte, leading to more accurate and precise quantification of the drug in biological matrices.[4]

  • Clarity in Metabolite Identification: When used as a tracer in metabolic studies, the distinct mass shift of the labeled compound allows for the unambiguous identification of its metabolites from the complex background of endogenous molecules.[2] Isotopic impurities can lead to ambiguous mass spectral data, complicating the identification of novel metabolites.

  • Reliability in Pharmacokinetic Profiling: Accurate pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), are critical for determining the safety and efficacy of a drug.[2] The use of a highly pure isotopically labeled standard ensures the reliability of the data generated in these studies.[5]

Data Presentation: Isotopic Purity Analysis

The isotopic purity of this compound is determined by assessing the distribution of its isotopologues using high-resolution mass spectrometry. The goal is to confirm that the desired isotopologue (with two 13C and one 15N atoms) is the most abundant species and to quantify the levels of other isotopic variants.

Table 1: Theoretical and Observed Isotopic Distribution of this compound

IsotopologueTheoretical Mass (Da)Theoretical Abundance (%)Observed Abundance (%)Mass Error (ppm)
M+0 (Unlabeled)306.1084< 0.10.051.2
M+1307.1118< 0.50.451.1
M+2308.1151< 1.00.951.0
M+3 (this compound) 309.1129 > 98 98.5 0.9
M+4310.1163< 0.50.051.3

Note: The data presented in this table is representative and illustrates the expected outcome for a high-purity sample. Actual values may vary depending on the synthesis and purification methods.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for assessing the isotopic purity of this compound using LC-HRMS.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
  • Resolution: > 60,000 FWHM.
  • Scan Range: m/z 100-500.
  • Data Analysis:
  • Extract the ion chromatogram for the [M+H]+ ion of this compound (m/z 309.1129).
  • Generate a mass spectrum across the chromatographic peak.
  • Determine the relative abundance of the M+0, M+1, M+2, M+3, and M+4 isotopologues.
  • Calculate the isotopic purity as the percentage of the M+3 peak relative to the sum of all isotopologue peaks.

Protocol 2: Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the position of the isotopic labels and to provide an independent measure of isotopic enrichment.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Spectroscopy Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
  • Experiments:
  • 1H NMR: To confirm the overall structure and chemical purity.
  • 13C NMR: The presence of two significantly enhanced signals will confirm the positions of the 13C labels. The integration of these signals relative to the natural abundance signals of a known standard can be used to estimate enrichment.
  • 15N NMR (or 1H-15N HSQC): To confirm the presence and position of the 15N label.

3. Data Analysis:

  • Process the spectra using appropriate software.
  • In the 13C spectrum, compare the integrals of the enriched carbon signals to those of the natural abundance carbons to calculate the percentage of 13C enrichment at each labeled position.
  • The 1H-15N HSQC spectrum will show a correlation between the 15N nucleus and its attached proton, confirming the labeling site.

Mandatory Visualizations

experimental_workflow_ms cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 Dilution lc1 Reversed-Phase C18 Column prep2->lc1 Injection lc2 Gradient Elution lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 High-Resolution Mass Analyzer ms1->ms2 ms3 Data Acquisition ms2->ms3 data1 Extract Ion Chromatogram ms3->data1 data2 Generate Mass Spectrum data1->data2 data3 Calculate Isotopic Purity data2->data3

Caption: Experimental Workflow for Isotopic Purity Determination by LC-HRMS.

fluconazole_metabolism fluconazole This compound unchanged Unchanged this compound (Major Excretory Product) fluconazole->unchanged ~80% of dose glucuronide Glucuronide Conjugate-13C2,15N fluconazole->glucuronide Metabolism (~6.5% of urinary radioactivity) n_oxide N-Oxide Metabolite-13C2,15N fluconazole->n_oxide Metabolism (~2.0% of urinary radioactivity) excretion Renal Excretion unchanged->excretion glucuronide->excretion n_oxide->excretion

Caption: Metabolic Pathway of Fluconazole.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the quality, accuracy, and reliability of data generated in drug metabolism and pharmacokinetic studies. High purity ensures the integrity of quantitative bioanalysis by providing a clean and distinct signal for the internal standard. Furthermore, it is essential for the unambiguous identification of metabolites when used as a metabolic tracer. The experimental protocols outlined in this guide, utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, provide robust methods for the verification of isotopic purity, thereby ensuring the generation of high-quality data in pharmaceutical research and development.

References

Preliminary Studies on Fluconazole-13C2,15N in Fungal Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for conducting preliminary studies utilizing isotopically labeled Fluconazole-13C2,15N in fungal cell cultures. While direct research on this compound is limited, this document synthesizes established methodologies from studies on unlabeled fluconazole (B54011) to propose a comprehensive approach for investigating its metabolic fate and mechanisms of action.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The use of isotopically labeled compounds such as this compound offers a powerful tool for tracing the metabolic fate of the drug, identifying its transformation products, and elucidating its impact on fungal metabolic pathways with high precision. This guide outlines experimental protocols, data presentation strategies, and conceptual workflows for such investigations.

Core Applications of this compound in Fungal Research

The stable isotope labels (¹³C and ¹⁵N) in this compound allow for its unambiguous detection and quantification in complex biological matrices using mass spectrometry-based techniques. This enables researchers to:

  • Trace the uptake and intracellular accumulation of fluconazole in fungal cells.

  • Identify and quantify metabolic products of fluconazole, providing insights into drug detoxification or activation pathways.

  • Perform metabolic flux analysis to understand how fluconazole treatment perturbs fungal central carbon and nitrogen metabolism.

  • Elucidate mechanisms of drug resistance by comparing the metabolic handling of the drug in susceptible and resistant strains.

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of fluconazole on fungal cell cultures, primarily with Candida albicans.[3][4][5]

Fungal Cell Culture and Fluconazole Treatment

Objective: To prepare fungal cell cultures for treatment with this compound.

Materials:

  • Fungal strain of interest (e.g., Candida albicans SC5314)

  • Appropriate liquid culture medium (e.g., RPMI-1640)

  • This compound (structure available from suppliers[6])

  • Sterile culture flasks or plates

  • Incubator with shaking capabilities

Procedure:

  • Inoculate the fungal strain into the liquid culture medium.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Introduce this compound to the cultures at a desired concentration (e.g., 0-4 mg/L).[3][4][5] A vehicle control (e.g., DMSO) should be included.

  • Continue incubation for a defined period (e.g., 8 hours) to allow for drug uptake and metabolic effects.[7]

Metabolite Extraction

Objective: To extract intracellular metabolites from fungal cells after treatment.

Materials:

  • Treated fungal cultures

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Rapidly quench the metabolic activity of the fungal cells by adding a cold quenching solution.

  • Harvest the cells by centrifugation at a low temperature.

  • Wash the cell pellet with a cold buffer to remove extracellular medium.

  • Resuspend the cell pellet in the extraction solvent.

  • Lyse the cells using methods such as bead beating or sonication.

  • Separate the phases by centrifugation to collect the polar and non-polar metabolite fractions.

  • Dry the metabolite extracts, for example, by using a lyophilizer, before analysis.

LC/MS-Based Metabolomic Analysis

Objective: To identify and quantify metabolites, including this compound and its derivatives.

Materials:

  • Dried metabolite extracts

  • Liquid chromatography-mass spectrometry (LC/MS) system

  • Appropriate LC column for separation of target metabolites

  • Metabolite standards for identification and quantification

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent.

  • Inject the samples into the LC/MS system.

  • Separate the metabolites using a suitable chromatographic method.

  • Detect and quantify the metabolites using the mass spectrometer, specifically looking for the mass shifts introduced by the ¹³C and ¹⁵N labels in fluconazole and its potential metabolites.

  • Analyze the data to identify changes in metabolite pool sizes between treated and untreated cells.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Intracellular Accumulation of this compound

Fungal StrainTreatment Concentration (mg/L)Incubation Time (hours)Intracellular this compound (ng/mg dry weight)
Wild-Type14Data
Wild-Type44Data
Resistant Mutant14Data
Resistant Mutant44Data

Table 2: Effect of this compound on Key Metabolite Pools in C. albicans

MetaboliteFold Change (Treated vs. Control)p-value
α-ketoglutarateDataData
Glucose-6-phosphateDataData
PhenylpyruvateDataData
Ribose-5-phosphateDataData
MevalonateDataData
GlycineDataData
ProlineDataData
TryptophanDataData
AsparagineDataData
GuanineDataData
Note: This table is based on expected changes from studies with unlabeled fluconazole, which showed increased central carbon intermediates and decreased amino acid synthesis intermediates.[3][4][5]

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow cluster_culture Cell Culture and Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_output Output A Fungal Cell Culture (Mid-log phase) B Treatment with This compound A->B C Metabolic Quenching B->C D Cell Lysis and Metabolite Extraction C->D E LC/MS Analysis D->E F Data Processing and Metabolite Identification E->F G Metabolic Profile F->G H Pathway Analysis F->H

Caption: Experimental workflow for metabolomic profiling of fungal cells.

Fluconazole_MOA Fluconazole This compound Erg11p 14α-demethylase (Erg11p) Fluconazole->Erg11p Inhibition Ergosterol Ergosterol Erg11p->Ergosterol Synthesis ToxicSterols Accumulation of Toxic 14α-methyl sterols Erg11p->ToxicSterols Lanosterol Lanosterol Lanosterol->Erg11p Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation ToxicSterols->Membrane Disruption

Caption: Mechanism of action of fluconazole.

Conclusion

The use of this compound in fungal cell culture studies represents a significant opportunity to advance our understanding of this important antifungal agent. The protocols and conceptual frameworks presented in this guide provide a starting point for researchers to design and execute experiments that can yield valuable insights into the efficacy, metabolism, and resistance mechanisms associated with fluconazole. By leveraging the power of stable isotope labeling and modern analytical techniques, the scientific community can continue to develop more effective strategies to combat fungal infections.

References

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies Using Fluconazole-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of fluconazole (B54011) utilizing the stable isotope-labeled compound, Fluconazole-13C2,15N. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by minimizing variability from sample preparation and instrument response.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent used for the treatment of various fungal infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[3][4] The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise quantification of fluconazole in biological matrices.[5] This protocol outlines the procedures for a typical pharmacokinetic study in healthy human subjects.

Experimental Protocols

Study Design and Subject Preparation

A typical study involves administering a single oral dose of fluconazole to healthy volunteers.[6]

  • Subjects: Healthy adult male and/or female volunteers.

  • Pre-study Screening: Subjects should undergo a thorough medical history review, physical examination, and routine laboratory tests to ensure good health.

  • Fasting: Subjects should fast overnight for at least 10-12 hours before drug administration.[6]

  • Water Intake: Water intake may be restricted for a period before and after dosing, and then allowed as desired.[6]

Drug Administration and Sample Collection
  • Dosage: A single oral dose of 200 mg fluconazole is administered with a standardized volume of water.[6]

  • Blood Sampling: Venous blood samples are collected at predetermined time points. A typical schedule includes pre-dose (0 hours) and post-dose at 0.33, 0.67, 1.0, 1.33, 1.67, 2.0, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[6]

  • Sample Handling: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]

Sample Preparation for LC-MS/MS Analysis

This protocol utilizes a protein precipitation method for sample cleanup.[7]

  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A small volume (e.g., 100 µL) of each plasma sample, calibration standard, and quality control sample is aliquoted into a clean microcentrifuge tube.

  • Internal Standard Spiking: A precise volume of this compound solution (in a suitable solvent like methanol) is added to each tube, except for blank samples.

  • Protein Precipitation: A protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to each tube.[7][8] The mixture is vortexed to ensure thorough mixing.

  • Centrifugation: The tubes are centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 column, such as a Zorbax SB-C18, is commonly used for separation.[7][9]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water containing 0.1% formic acid.[8][9] The composition can be isocratic or a gradient.

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally used.[7][9]

    • Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.[9]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for fluconazole analysis.[7][8]

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both fluconazole and its stable isotope-labeled internal standard.

      • Fluconazole: m/z 307.1 → 238.2[9] or m/z 306.9 → 219.9[7]

      • This compound: The precursor and product ion m/z values will be shifted according to the number of heavy isotopes. For this compound, the mass will be increased by 3 Da (2 from 13C and 1 from 15N), so the transition would be approximately m/z 310.1 → 241.2 or m/z 309.9 → 222.9.

Data Presentation

The pharmacokinetic parameters of fluconazole are calculated from the plasma concentration-time data. The following table summarizes typical pharmacokinetic parameters for a 200 mg oral dose of fluconazole in healthy subjects.

ParameterSymbolMean ValueStandard Deviation (SD)
Maximum Plasma ConcentrationCmax4.5 µg/mL0.8
Time to Maximum ConcentrationTmax2.0 hours0.5
Area Under the Curve (0-t)AUC0-t150 µgh/mL30
Area Under the Curve (0-∞)AUC0-∞165 µgh/mL35
Elimination Half-lifet1/230 hours5
Apparent Volume of DistributionVd0.7 L/kg0.1
ClearanceCL0.024 L/h/kg0.005

Note: These values are representative and may vary between studies and individuals.[3][6][10]

Mandatory Visualizations

Experimental Workflow

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis screening Subject Screening informed_consent Informed Consent screening->informed_consent dosing Drug Administration (Fluconazole) informed_consent->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Separation & Storage blood_sampling->sample_processing sample_prep Sample Preparation (Protein Precipitation & IS Spiking) sample_processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling report Final Report pk_modeling->report

Caption: Workflow for a pharmacokinetic study of fluconazole.

Sample Preparation Logic

G cluster_steps Sample Preparation Steps plasma Plasma Sample step1 1. Aliquot Plasma plasma->step1 is_stock This compound Stock Solution step2 2. Add Internal Standard is_stock->step2 precipitant Protein Precipitant (e.g., Methanol) step3 3. Add Precipitant & Vortex precipitant->step3 step1->step2 step2->step3 step4 4. Centrifuge step3->step4 step5 5. Transfer Supernatant step4->step5 final_sample Sample for LC-MS/MS step5->final_sample

Caption: Logical flow of the plasma sample preparation process.

References

Application Note and Protocol: Quantitative Analysis of Fluconazole and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the simultaneous quantification of the antifungal drug Fluconazole (B54011) and its two primary metabolites, Fluconazole Glucuronide and Fluconazole N-oxide, in biological matrices such as plasma. The protocol employs a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing the stable isotope-labeled internal standard, Fluconazole-13C2,15N, for accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. While fluconazole is minimally metabolized in humans, a small portion is converted into metabolites. The primary metabolites identified are Fluconazole Glucuronide and Fluconazole N-oxide. Accurate quantification of both the parent drug and its metabolites is crucial for understanding its complete pharmacokinetic profile and for assessing drug efficacy and safety. This application note details a robust LC-MS/MS protocol for this purpose.

Experimental Protocols

Materials and Reagents
  • Fluconazole analytical standard

  • Fluconazole Glucuronide analytical standard

  • Fluconazole N-oxide analytical standard

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound at 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.3).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B (re-equilibration)

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1.

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Fluconazole and its metabolites.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Fluconazole 307.1238.11502580
Fluconazole Glucuronide 483.1307.11503085
Fluconazole N-oxide 323.1307.11502075
This compound (IS) 310.1241.11502580

Table 2: Quantitative Performance Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Fluconazole 1 - 2000195 - 105< 10
Fluconazole Glucuronide 5 - 1000592 - 108< 12
Fluconazole N-oxide 5 - 1000593 - 107< 12

Visualizations

Fluconazole Metabolism Pathway

The following diagram illustrates the biotransformation of Fluconazole into its main metabolites.

Fluconazole_Metabolism Fluconazole Metabolism Pathway Fluconazole Fluconazole (C13H12F2N6O) UGT UDP-Glucuronosyltransferase (UGT) Fluconazole->UGT Glucuronidation CYP450 Cytochrome P450 (CYP) Fluconazole->CYP450 N-oxidation Metabolite1 Fluconazole Glucuronide (C19H20F2N6O7) UGT->Metabolite1 Metabolite2 Fluconazole N-oxide (C13H12F2N6O2) CYP450->Metabolite2

Fluconazole Metabolism Pathway
Experimental Workflow

The diagram below outlines the major steps in the quantitative analysis workflow.

LCMSMS_Workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

LC-MS/MS Experimental Workflow

Discussion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Fluconazole and its primary metabolites. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protein precipitation method is a simple and rapid sample preparation technique suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve good separation of the analytes from endogenous matrix components. The MRM transitions are specific for each analyte, ensuring high selectivity. This application note and protocol can be readily adapted for use in various research and clinical settings for the comprehensive pharmacokinetic assessment of Fluconazole. It is recommended that the MRM transitions and collision energies be empirically optimized on the specific mass spectrometer being used for the analysis.

Application Notes and Protocols: Fluconazole-¹³C₂,¹⁵N in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole (B54011), a broad-spectrum triazole antifungal agent, is a known inhibitor of several cytochrome P450 (CYP) enzymes, primarily CYP2C9, CYP2C19, and CYP3A4.[1][2][3] This inhibitory action is a significant cause of drug-drug interactions (DDIs), which can alter the pharmacokinetics and pharmacodynamics of co-administered drugs, potentially leading to adverse effects or therapeutic failure.[4][5][6] The use of stable isotope-labeled compounds, such as Fluconazole-¹³C₂,¹⁵N, offers a powerful tool in the precise investigation of these interactions.

This document provides detailed application notes and protocols for utilizing Fluconazole-¹³C₂,¹⁵N in in vitro studies to characterize its role as a perpetrator in metabolic drug-drug interactions. The stable isotope label allows for the unambiguous differentiation and quantification of the labeled fluconazole from endogenous or exogenous interfering substances by mass spectrometry, thereby enhancing the accuracy and reliability of experimental results.

Principle of the Application

The core principle behind using Fluconazole-¹³C₂,¹⁵N is to serve as a highly specific analytical probe. In the context of DDI studies, it can be used to:

  • Accurately Quantify Fluconazole Metabolism: By using Fluconazole-¹³C₂,¹⁵N as the substrate, its metabolic turnover by CYP enzymes can be precisely measured without interference from other compounds.

  • Investigate CYP Inhibition: The inhibition of the metabolism of a known CYP substrate by unlabeled fluconazole can be studied, with Fluconazole-¹³C₂,¹⁵N used as an internal standard for the quantification of the unlabeled parent drug.

  • Elucidate Complex Interactions: In more complex experimental setups, labeled fluconazole can help to distinguish between competitive and non-competitive inhibition mechanisms.

This protocol will focus on an in vitro experiment to determine the inhibitory potential of a new chemical entity (NCE) on the metabolism of fluconazole, using Fluconazole-¹³C₂,¹⁵N as the substrate.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of a test compound on the metabolism of Fluconazole-¹³C₂,¹⁵N by human liver microsomes (HLMs).

3.1. Materials and Reagents

  • Fluconazole-¹³C₂,¹⁵N

  • Unlabeled Fluconazole (for comparison and as a control inhibitor)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compound (NCE)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 96-well incubation plates

  • LC-MS/MS system

3.2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of Fluconazole-¹³C₂,¹⁵N, unlabeled fluconazole, and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw human liver microsomes on ice immediately before use.

  • Incubation Setup:

    • On a 96-well plate, add the following in order:

      • Potassium Phosphate Buffer

      • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

      • Fluconazole-¹³C₂,¹⁵N (as the substrate, at a concentration near its Km, if known)

      • Test compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) or vehicle control (DMSO).

    • Include a positive control inhibitor (e.g., a known potent inhibitor of the primary metabolizing enzyme for fluconazole).

  • Initiation and Termination of Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if a different one is used for analytical purposes).

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 column to separate Fluconazole-¹³C₂,¹⁵N from potential metabolites and other matrix components. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is recommended.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific parent-to-product ion transitions for Fluconazole-¹³C₂,¹⁵N and its potential metabolites. The increased mass due to the ¹³C and ¹⁵N isotopes will provide a unique MRM transition, distinguishing it from unlabeled fluconazole.

Data Presentation and Analysis

The rate of metabolism of Fluconazole-¹³C₂,¹⁵N in the presence of different concentrations of the test compound is determined. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of fluconazole metabolism) is then determined by fitting the data to a suitable sigmoidal dose-response curve.

Table 1: Simulated Quantitative Data for Inhibition of Fluconazole-¹³C₂,¹⁵N Metabolism

Test Compound Conc. (µM)Rate of Fluconazole-¹³C₂,¹⁵N Metabolism (pmol/min/mg protein)% Inhibition
0 (Vehicle)150.20
0.1145.82.9
0.5128.114.7
1105.529.8
574.950.1
1045.170.0
5015.389.8

From this simulated data, the IC₅₀ value for the test compound would be approximately 5 µM.

Visualizations

5.1. Metabolic Pathway of Fluconazole

G cluster_0 Hepatic Metabolism Fluconazole Fluconazole Excretion Renal Excretion (Unchanged) Fluconazole->Excretion CYP2C9 CYP2C9 Fluconazole->CYP2C9 Metabolism CYP2C19 CYP2C19 Fluconazole->CYP2C19 Metabolism CYP3A4 CYP3A4 Fluconazole->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP2C9->Metabolites CYP2C19->Metabolites CYP3A4->Metabolites G A Prepare Reagents: - Fluconazole-¹³C₂,¹⁵N - HLM - Test Compound - NADPH System B Incubate at 37°C: - HLM - Fluconazole-¹³C₂,¹⁵N - Test Compound A->B C Initiate Reaction: Add NADPH B->C D Terminate Reaction: Add Acetonitrile C->D E Sample Processing: Centrifuge D->E F LC-MS/MS Analysis E->F G Data Analysis: Calculate IC₅₀ F->G G cluster_0 Biological Matrix Unlabeled Unlabeled Fluconazole (Perpetrator Drug) MS Mass Spectrometer Unlabeled->MS m/z Labeled Fluconazole-¹³C₂,¹⁵N (Probe Substrate) Labeled->MS m/z + 3 Data Distinct Signals (Based on Mass Difference) MS->Data

References

Application Note: Absolute Quantification of Fluconazole in Human Plasma Using Fluconazole-¹³C₂,¹⁵N Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of fluconazole (B54011) in human plasma. The method utilizes a stable isotope-labeled internal standard, Fluconazole-¹³C₂,¹⁵N, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is ideal for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications requiring precise measurement of fluconazole concentrations.

Introduction

Fluconazole is a triazole antifungal agent widely used for the treatment and prophylaxis of fungal infections.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes, especially in critically ill or immunocompromised patients.[2] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to normalize for variability during sample preparation and analysis, thus providing the most accurate and precise results.[5][6] This application note provides a detailed protocol for the absolute quantification of fluconazole in plasma using Fluconazole-¹³C₂,¹⁵N as the internal standard.

Experimental

Materials and Reagents
  • Fluconazole analytical standard

  • Fluconazole-¹³C₂,¹⁵N internal standard (IS)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Instrumentation
  • A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A reversed-phase C18 analytical column.

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Fluconazole Stock: Accurately weigh and dissolve fluconazole in methanol to prepare a 1 mg/mL stock solution.

  • Fluconazole-¹³C₂,¹⁵N (IS) Stock: Accurately weigh and dissolve Fluconazole-¹³C₂,¹⁵N in methanol to prepare a 1 mg/mL stock solution.

Working Solutions:

  • Calibration Standards (CS): Serially dilute the fluconazole stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards at desired concentrations.

  • Quality Control (QC) Samples: Prepare separate working solutions for QC samples from a different weighing of the fluconazole analytical standard.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[3][7]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Experimental Workflow

G Figure 1: Sample Preparation Workflow plasma Plasma Sample/Standard/QC (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix (30 sec) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: A flowchart illustrating the key steps in the plasma sample preparation protocol.

LC-MS/MS Method

Liquid Chromatography:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for column re-equilibration.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fluconazole: The precursor ion for fluconazole is [M+H]⁺ with an m/z of 307.1. A common product ion is m/z 238.2.[8]

    • Fluconazole-¹³C₂,¹⁵N (IS): The precursor ion will be [M+H]⁺ with an m/z of 310.1 (assuming two ¹³C and one ¹⁵N). The corresponding product ion would be m/z 241.2.

Quantification Logic

G Figure 2: Absolute Quantification Logic cluster_0 Data Acquisition cluster_1 Calibration cluster_2 Quantification analyte_peak Analyte Peak Area (Fluconazole) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak IS Peak Area (Fluconazole-¹³C₂,¹⁵N) is_peak->ratio calibration_curve Generate Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve quantify Determine Concentration from Calibration Curve calibration_curve->quantify unknown_ratio Calculate Peak Area Ratio for Unknown Sample unknown_ratio->quantify

Caption: A diagram illustrating the logical flow of absolute quantification using an internal standard.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of fluconazole to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Calibration StandardNominal Conc. (ng/mL)Fluconazole Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
CS11015,2341,500,1230.010
CS25076,1701,510,4560.050
CS3100151,5891,498,7890.101
CS4500755,9451,505,6780.502
CS510001,508,9871,499,3451.006
CS650007,612,3451,515,8905.022

This is example data and should be generated by the user.

Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC3029.598.34.5
MQC800815101.93.2
HQC4000395098.82.8

This is example data and should be generated by the user. Accuracy should be within ±15% (±20% for LLOQ) and precision should be ≤15% (≤20% for LLOQ) as per regulatory guidelines.

Conclusion

The described LC-MS/MS method using Fluconazole-¹³C₂,¹⁵N as an internal standard provides a reliable and accurate means for the absolute quantification of fluconazole in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. The use of a stable isotope-labeled internal standard ensures the highest quality data for pharmacokinetic studies and therapeutic drug monitoring.

References

Utilizing Fluconazole-¹³C₂,¹⁵N in Metabolomics to Unravel Fungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Fluconazole (B54011), a triazole antifungal agent, is a cornerstone in the treatment of infections caused by Candida species and other fungi. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (Erg11p), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2][4] However, the emergence of fluconazole resistance is a growing clinical concern, necessitating a deeper understanding of the underlying molecular mechanisms to develop novel therapeutic strategies.[1][5]

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful lens to investigate the biochemical consequences of drug action and resistance. By employing stable isotope-labeled compounds, researchers can trace the metabolic fate of molecules and quantify fluxes through metabolic pathways.[6][7][8] The use of Fluconazole-¹³C₂,¹⁵N, a stable isotope-labeled version of the drug, provides a unique tool to track its uptake, metabolism, and impact on the fungal metabolome. This approach can illuminate the specific metabolic rerouting and adaptive strategies employed by resistant fungal strains.

Principle of the Method

This method utilizes Fluconazole-¹³C₂,¹⁵N as a tracer in comparative metabolomic studies between fluconazole-susceptible and fluconazole-resistant fungal strains. The stable isotope labels (¹³C and ¹⁵N) do not alter the chemical properties of fluconazole but allow for its unambiguous detection and the tracking of its metabolic fate using mass spectrometry (MS). By comparing the metabolic profiles of susceptible and resistant strains in the presence of labeled fluconazole, it is possible to identify metabolic pathways that are differentially affected, providing insights into the mechanisms of resistance.

Applications

  • Elucidating Resistance Mechanisms: Identify metabolic bypasses or altered pathways that allow resistant fungi to circumvent the effects of fluconazole. This can include alterations in ergosterol biosynthesis, amino acid metabolism, phospholipid metabolism, and central carbon metabolism.[5][9][10]

  • Biomarker Discovery: Discover specific metabolites or metabolic signatures associated with fluconazole resistance, which could be developed into diagnostic markers.

  • Drug Development: Inform the development of new antifungal agents that target the metabolic vulnerabilities of resistant strains.

  • Pharmacokinetics and Pharmacodynamics: Study the uptake, efflux, and metabolism of fluconazole in susceptible versus resistant fungi. Mechanisms of resistance can include reduced drug accumulation due to increased efflux by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[3]

Experimental Protocols

Fungal Strain Culture and Preparation

Objective: To prepare standardized cultures of fluconazole-susceptible and fluconazole-resistant fungal strains for metabolomic analysis.

Materials:

  • Fluconazole-susceptible fungal strain (e.g., Candida albicans SC5314)

  • Fluconazole-resistant fungal strain (e.g., a clinically isolated or laboratory-evolved resistant strain)

  • Yeast Peptone Dextrose (YPD) broth

  • Sabouraud Dextrose Agar (SDA) plates

  • Fluconazole stock solution

  • Sterile culture tubes and flasks

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Streak the susceptible and resistant fungal strains from frozen stocks onto separate SDA plates and incubate at 30°C for 24-48 hours until single colonies are visible.

  • Inoculate a single colony of each strain into 10 mL of YPD broth in separate sterile culture tubes.

  • Incubate the cultures overnight at 30°C with shaking at 200 rpm.

  • The following day, dilute the overnight cultures into fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.1 in separate flasks. For the resistant strain, the medium can be supplemented with a sub-inhibitory concentration of fluconazole to maintain the resistant phenotype.

  • Incubate the cultures at 30°C with shaking at 200 rpm until they reach the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.8-1.0).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellets twice with sterile, ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellets in a defined minimal medium for the isotope labeling experiment.

Stable Isotope Labeling with Fluconazole-¹³C₂,¹⁵N

Objective: To label the fungal cells with Fluconazole-¹³C₂,¹⁵N to trace its effects on the metabolome.

Materials:

  • Prepared fungal cell cultures (susceptible and resistant)

  • Defined minimal medium

  • Fluconazole-¹³C₂,¹⁵N stock solution

  • Unlabeled fluconazole stock solution (for control groups)

  • Sterile culture flasks

  • Incubator shaker

Protocol:

  • Resuspend the washed cell pellets from Protocol 1 in pre-warmed defined minimal medium to an OD₆₀₀ of 0.5.

  • Set up the following experimental groups for both the susceptible and resistant strains:

    • Control: No fluconazole treatment.

    • Unlabeled Fluconazole: Treatment with unlabeled fluconazole at the minimum inhibitory concentration (MIC) for the susceptible strain.

    • Labeled Fluconazole: Treatment with Fluconazole-¹³C₂,¹⁵N at the same concentration as the unlabeled group.

  • Add the respective fluconazole solutions to the cell suspensions.

  • Incubate the cultures at 30°C with shaking at 200 rpm for a defined period (e.g., 4, 8, or 12 hours) to allow for the uptake and metabolic effects of the drug.

Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

Materials:

  • Labeled fungal cultures

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile (B52724):Methanol:Water (40:40:20), pre-chilled to -20°C

  • Centrifuge capable of reaching -9°C

  • Lyophilizer or vacuum concentrator

Protocol:

  • After the incubation period, quickly transfer a defined volume of each cell culture (e.g., 10 mL) into a falcon tube containing the ice-cold quenching solution. This step is critical to halt metabolic activity instantly.

  • Centrifuge the quenched samples at 5,000 x g for 10 minutes at -9°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of the cold extraction solvent.

  • Perform three cycles of freeze-thaw lysis by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell disruption.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis

Objective: To separate, detect, and quantify metabolites using Liquid Chromatography-Mass Spectrometry.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system

  • C18 reverse-phase LC column

Protocol:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Vortex the samples and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

  • Transfer the supernatant to LC-MS vials.

  • Inject a small volume (e.g., 5 µL) of each sample onto the LC-MS system.

  • Separate the metabolites using a gradient elution on the C18 column.

  • Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-1000.

  • Perform MS/MS fragmentation on the most abundant ions to aid in metabolite identification.

Data Analysis

Objective: To process the raw LC-MS data, identify metabolites, and perform statistical analysis to identify significant changes between groups.

Software:

  • Metabolite identification software (e.g., XCMS, MetaboAnalyst, Compound Discoverer)

  • Statistical analysis software (e.g., R, Python)

Protocol:

  • Process the raw LC-MS data for peak picking, retention time alignment, and peak integration.

  • Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns to metabolic databases (e.g., KEGG, HMDB).

  • Specifically track the m/z of Fluconazole-¹³C₂,¹⁵N and its potential metabolic products to assess its uptake and fate.

  • Normalize the data to account for variations in sample loading.

  • Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to visualize the overall differences between the experimental groups.

  • Perform univariate statistical analysis (e.g., t-tests, ANOVA) to identify individual metabolites that are significantly altered between susceptible and resistant strains upon fluconazole treatment.

  • Perform pathway analysis to identify the metabolic pathways most affected by fluconazole and associated with resistance.

Data Presentation

Table 1: Relative Abundance of Key Metabolites in Ergosterol Biosynthesis Pathway

MetaboliteSusceptible (Control)Susceptible + FluconazoleResistant (Control)Resistant + FluconazoleFold Change (Resistant vs. Susceptible + Fluconazole)p-value
Lanosterol1.00 ± 0.123.52 ± 0.411.15 ± 0.151.25 ± 0.180.36<0.01
14-α-methylsterols1.00 ± 0.098.21 ± 0.951.08 ± 0.112.15 ± 0.250.26<0.001
Ergosterol1.00 ± 0.150.23 ± 0.050.95 ± 0.110.88 ± 0.103.83<0.01

Data are presented as mean relative abundance ± standard deviation, normalized to the susceptible control group. Fold change and p-value are calculated for the comparison between fluconazole-treated resistant and susceptible strains.

Table 2: Alterations in Amino Acid Metabolism

Amino AcidSusceptible (Control)Susceptible + FluconazoleResistant (Control)Resistant + FluconazoleFold Change (Resistant vs. Susceptible + Fluconazole)p-value
Glutamate1.00 ± 0.110.65 ± 0.081.21 ± 0.141.15 ± 0.131.77<0.05
Proline1.00 ± 0.130.58 ± 0.071.10 ± 0.121.02 ± 0.111.76<0.05
Tryptophan1.00 ± 0.100.72 ± 0.090.98 ± 0.100.95 ± 0.101.32n.s.
Asparagine1.00 ± 0.140.61 ± 0.081.15 ± 0.131.08 ± 0.121.77<0.05

Data are presented as mean relative abundance ± standard deviation, normalized to the susceptible control group. Fold change and p-value are calculated for the comparison between fluconazole-treated resistant and susceptible strains. n.s. = not significant.

Visualization

Fluconazole_Action_Pathway FCZ Fluconazole Erg11p Lanosterol 14α-demethylase (Erg11p) FCZ->Erg11p Inhibits ToxicSterols Accumulation of 14-α-methylated sterols Erg11p->ToxicSterols Blockage leads to Ergosterol Ergosterol Erg11p->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->Erg11p Disruption Membrane Stress & Disruption of Integrity ToxicSterols->Disruption Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation into Membrane->Disruption GrowthInhibition Fungal Growth Inhibition Disruption->GrowthInhibition

Caption: Mechanism of action of fluconazole.

Fungal_Resistance_Mechanisms FCZ_ext Extracellular Fluconazole FCZ_int Intracellular Fluconazole FCZ_ext->FCZ_int Uptake Target Target Enzyme (Erg11p) FCZ_int->Target Inhibits Efflux Efflux Pumps (ABC, MFS Transporters) FCZ_int->Efflux Substrate for Resistance Fluconazole Resistance Efflux->FCZ_ext Increased Efflux Efflux->Resistance TargetModification Target Modification (ERG11 mutations) TargetModification->Resistance TargetOverexpression Target Overexpression (Upregulation of ERG11) TargetOverexpression->Resistance Bypass Metabolic Bypass Pathways Bypass->Resistance

Caption: Key mechanisms of fungal resistance to fluconazole.

Experimental_Workflow Culture 1. Fungal Culture (Susceptible & Resistant Strains) Labeling 2. Stable Isotope Labeling (Fluconazole-¹³C₂,¹⁵N) Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS DataProcessing 6. Data Processing & Metabolite Identification LCMS->DataProcessing Stats 7. Statistical Analysis DataProcessing->Stats Pathway 8. Pathway Analysis & Biological Interpretation Stats->Pathway

Caption: Experimental workflow for metabolomic analysis.

References

Troubleshooting & Optimization

How to address low signal intensity of Fluconazole-13C2,15N in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Fluconazole-13C2,15N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my this compound internal standard?

Low signal intensity of a stable isotope-labeled (SIL) internal standard like this compound can arise from several factors, which can be broadly categorized as issues related to the sample, chromatography, or the mass spectrometer itself. The most common reasons include:

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the internal standard in the mass spectrometer's source.[1][2][3]

  • Suboptimal Ionization: The settings of the ion source may not be optimal for this compound, leading to inefficient ionization and consequently, a weak signal.

  • Sample Preparation Issues: Inefficient extraction, errors in dilution, or degradation of the standard during sample processing can lead to a lower concentration of the analyte reaching the detector.[1][4]

  • Instrumental Problems: A dirty ion source, incorrect mass spectrometer settings, or leaks in the LC or MS system can all contribute to a loss of sensitivity.[4][5]

  • Inappropriate LC Conditions: Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a lower apparent signal height.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve the root cause of low signal intensity for this compound.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, are a frequent cause of signal suppression.[2][3]

Step 1: Assess for Matrix Effects

A post-extraction spike experiment is a standard method to determine if matrix effects are impacting your signal.[1]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with this compound before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank matrix sample first, and then spike the extracted matrix with this compound.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak area of this compound.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Process Efficiency (%) = (Peak Area of Set B / Peak Area of Set A) * 100

Interpreting the Results:

Observation Interpretation Recommended Action
Matrix Effect < 85%Significant Ion SuppressionProceed to Mitigation Strategies
Matrix Effect > 115%Significant Ion EnhancementProceed to Mitigation Strategies
85% ≤ Matrix Effect ≤ 115%Minimal Matrix EffectFocus on other potential causes

Step 2: Mitigation Strategies

If significant matrix effects are identified, consider the following actions:

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components. This may involve changing the analytical column, mobile phase composition, or the gradient profile.[2]

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Guide 2: Optimizing Mass Spectrometry Parameters

Incorrect instrument settings can lead to inefficient ionization and detection of this compound.

Step 1: Verify Instrument Calibration and Tuning

Ensure that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Regular maintenance is crucial for optimal performance.

Step 2: Optimize Ion Source Parameters

Systematically optimize the ion source parameters to maximize the signal for this compound. It is recommended to perform this optimization by infusing a standard solution of the labeled compound directly into the mass spectrometer.

Typical ESI Parameters for Fluconazole (B54011) Analysis

Parameter Typical Value (Positive Ion Mode) Considerations for Optimization
Ionization Mode Electrospray Ionization (ESI) PositiveESI is generally preferred for fluconazole.
Capillary Voltage 3.0 - 4.5 kVAdjust in small increments to find the optimal voltage.
Nebulizing Gas Flow 1.5 - 3.0 L/minOptimize for stable spray and maximum signal.
Drying Gas Flow 10 - 15 L/minEnsure efficient desolvation without causing fragmentation.
Drying Gas Temperature 300 - 350 °CHigher temperatures can improve desolvation but may degrade the analyte.
Fragmentor Voltage 100 - 150 VOptimize to maximize the precursor ion signal.
Collision Energy (for MS/MS) 15 - 25 eVOptimize for characteristic and intense product ions.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Fluconazole Analysis

This protocol provides a starting point for the analysis of fluconazole and can be adapted for this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute fluconazole, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fluconazole: m/z 307.1 → 238.1, 220.1

      • This compound: The precursor ion will be higher by the mass of the isotopes. The fragmentation pattern is expected to be similar, but the exact m/z of the product ions should be confirmed experimentally. For this compound (assuming the labels are on the triazole ring), the precursor would be approximately m/z 310.1. The corresponding fragment ions would need to be determined.

Visualizations

Troubleshooting_Workflow start Low Signal Intensity of This compound check_is Check Internal Standard Preparation and Storage start->check_is check_ms Verify MS Performance check_is->check_ms IS Prep OK check_lc Evaluate LC Performance check_ms->check_lc MS Perf. OK optimize_ms Optimize MS Parameters check_ms->optimize_ms Low Sensitivity matrix_effects Investigate Matrix Effects check_lc->matrix_effects LC Perf. OK optimize_lc Optimize LC Method check_lc->optimize_lc Poor Peak Shape matrix_effects->optimize_ms No Matrix Effects improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup Matrix Effects Present solution Signal Intensity Improved optimize_ms->solution optimize_lc->solution improve_cleanup->solution

Matrix_Effect_Investigation analyze LC-MS Analysis calculate Calculate: - Matrix Effect - Recovery - Process Efficiency analyze->calculate decision Matrix Effect Significant? calculate->decision mitigate Implement Mitigation Strategies decision->mitigate Yes no_effect Focus on Other Causes decision->no_effect No prep_a prep_a prep_a->analyze prep_b prep_b prep_b->analyze prep_c prep_c prep_c->analyze

References

Troubleshooting poor chromatographic peak shape of Fluconazole-13C2,15N.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape with Fluconazole-13C2,15N. The following question-and-answer guides and FAQs address common issues to help you optimize your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is the most common chromatographic problem and can compromise the accuracy of your results. It occurs when a peak has an asymmetry factor greater than 1.2.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Fluconazole is a slightly basic compound containing triazole rings, which can interact with acidic silanol groups on the surface of silica-based columns (like C18).[1][2][3] This is a major cause of tailing for basic compounds.[1][3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can protonate the silanol groups, reducing their interaction with the basic analyte.[1][5] An acidic modifier like formic acid or phosphoric acid is often used.[2]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block most of the residual silanol groups, which significantly improves peak shape for basic compounds.[3]

    • Solution 3: Increase Buffer Concentration: A buffer concentration of at least 5-10 mM is typically sufficient to maintain a consistent pH and minimize secondary interactions in reversed-phase LC.[6]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[6][7]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[7] If the peak shape improves, overload was the likely issue.[6]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can cause peak distortion for all analytes.[6][8]

    • Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter.

    • Solution 2: Flush the Column: Reverse-flushing the column (if the manufacturer allows) can sometimes dislodge particulates from the inlet frit.[6][8]

    • Solution 3: Replace the Column: If other solutions fail, the column may have reached the end of its lifespan and needs to be replaced.[6][8]

Issue 2: Peak Fronting

Q2: My this compound peak is fronting. What does this indicate and what are the corrective actions?

A: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.[6][9][10]

Potential Causes and Solutions:

  • Sample Overload (Concentration or Volume): Injecting too high a concentration or too large a volume of your sample can lead to fronting.[9][11][12]

    • Solution: Systematically reduce the injection volume or dilute the sample to see if the peak shape becomes more symmetrical.[9][13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., high percentage of organic solvent in a highly aqueous mobile phase), it can cause the analyte to travel through the start of the column too quickly, resulting in a fronting peak.[9][11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

  • Column Collapse or Void: A physical void or channel in the column packing at the inlet is a common cause of fronting.[10][12] This can happen from pressure shocks or operating outside the column's recommended pH range.[5][10]

    • Solution: This issue is generally irreversible. The column will need to be replaced.[10] To prevent this, always operate within the manufacturer's specified pressure and pH limits.

Issue 3: Co-elution with Unlabeled Fluconazole

Q3: The peak for this compound is not well-resolved from the unlabeled Fluconazole. How can I improve the separation?

A: While stable isotope-labeled standards are designed to co-elute with the native analyte for accurate quantification by mass spectrometry, complete co-elution is not always guaranteed, especially with deuterated standards.[14][15] Although 13C and 15N labels have less of a chromatographic effect, poor peak shape can exacerbate resolution issues.

Potential Causes and Solutions:

  • Poor Peak Shape: If either the labeled or unlabeled peak is tailing or fronting, it will broaden the peaks and reduce resolution.

    • Solution: Address the peak shape issues for both compounds using the troubleshooting steps outlined above. A sharper, more symmetrical peak will improve resolution.

  • Isotopic Contribution: Ensure that the mass spectrometer is not detecting a naturally occurring isotope of the unlabeled analyte in the mass channel of the labeled standard.[16]

    • Solution: Check the isotopic purity of your standard and correct for any cross-contribution mathematically if necessary.[16] Selecting an internal standard with a larger mass difference can also help.[16]

Data Summary: Chromatographic Conditions for Fluconazole

The following tables summarize typical starting conditions for the analysis of Fluconazole based on published methods. These can be used as a reference for method development and optimization.

Table 1: Reported HPLC Columns and Mobile Phases for Fluconazole Analysis

Column TypeStationary PhaseDimensions (mm)Mobile Phase CompositionpHReference
Kromasil C18C18250 x 4.6, 5 µmWater:Acetonitrile (60:40 v/v)N/A
Inertsil ODS C18C18250 x 4.6, 5 µmMethanol (B129727):Acetonitrile (70:30 v/v)N/A[17]
NovaPak C18C18N/A0.01 M Phosphate Buffer:Acetonitrile (75:25 v/v)7.0[18]
Coresep 100Mixed-Mode150 x 4.635% Acetonitrile with 0.1% H3PO4N/A[2]
Inertsil ODSC18N/APhosphate Buffer:Methanol (70:30 v/v)3.0[19]

Table 2: Typical Operating Parameters

ParameterTypical ValueReference
Flow Rate1.0 - 1.5 mL/min[17][19]
Detection Wavelength (UV)210 nm, 260 nm[19][20]
Injection Volume3 - 20 µL[2][21]
Column TemperatureAmbient[17][19]

Experimental Protocol Example: RP-HPLC Method for Fluconazole

This protocol provides a general starting point for the analysis of Fluconazole. Optimization will likely be required for your specific application and instrumentation.

1. Materials and Reagents:

  • Fluconazole and this compound standards

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade water

  • Potassium Dihydrogen Orthophosphate

  • Orthophosphoric Acid

2. Chromatographic System:

  • HPLC system with UV or Mass Spectrometric detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

3. Mobile Phase Preparation:

  • Prepare a buffer solution by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of water.[22]

  • The mobile phase consists of a mixture of the buffer and methanol (e.g., 60:40 v/v).[22]

  • Adjust the final pH to 3.6 with orthophosphoric acid.[22]

  • Degas the mobile phase before use.

4. Standard and Sample Preparation:

  • Prepare stock solutions of Fluconazole and this compound in the mobile phase.

  • Prepare working standards and samples by diluting the stock solutions with the mobile phase to the desired concentration range (e.g., 6-16 µg/mL).[23]

5. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 260 nm or appropriate MS settings

6. System Suitability:

  • Before running samples, perform replicate injections of a standard solution.

  • Check parameters such as tailing factor (should be ≤ 2), theoretical plates (>2000), and %RSD of peak area and retention time (≤ 2%).[17]

Visual Troubleshooting Guides

The following diagrams illustrate the logical steps for troubleshooting poor peak shape.

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) q1 Does the issue affect ALL peaks or just some? start->q1 all_peaks Problem is likely System- or Column-wide q1->all_peaks All Peaks some_peaks Problem is likely Analyte-Specific (Chemical) q1->some_peaks Some Peaks check_system Check for Leaks, Blockages (especially column frit), and Mobile Phase Issues all_peaks->check_system check_column Is the Column Old or Damaged? Consider Column Void. check_system->check_column replace_column Replace Column check_column->replace_column Yes q2 Is the Peak Tailing or Fronting? check_column->q2 No solved Problem Solved replace_column->solved some_peaks->q2 tailing Peak Tailing q2->tailing Tailing fronting Peak Fronting q2->fronting Fronting check_tailing 1. Lower Mobile Phase pH 2. Check for Mass Overload 3. Use End-Capped Column tailing->check_tailing check_tailing->solved check_fronting 1. Check Sample Solvent (vs. Mobile Phase) 2. Check for Overload (Volume/Concentration) fronting->check_fronting check_fronting->solved

Caption: A step-by-step workflow for diagnosing chromatographic peak shape issues.

G cluster_1 Common Causes of Asymmetrical Peaks parent Poor Peak Shape tailing Peak Tailing parent->tailing fronting Peak Fronting parent->fronting cause_tail1 Secondary Silanol Interactions tailing->cause_tail1 cause_tail2 Column Overload (Mass) tailing->cause_tail2 cause_tail3 Column Contamination/ Blocked Frit tailing->cause_tail3 cause_front1 Sample Solvent Stronger than Mobile Phase fronting->cause_front1 cause_front2 Column Overload (Volume/Concentration) fronting->cause_front2 cause_front3 Column Void or Bed Collapse fronting->cause_front3

Caption: Key factors leading to peak tailing and peak fronting in HPLC analysis.

References

Minimizing isotopic interference in Fluconazole-13C2,15N quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic interference in the quantification of fluconazole (B54011) using a Fluconazole-13C2,15N internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound quantification?

A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled fluconazole analyte contributes to the signal of the this compound stable isotope-labeled internal standard (SIL-IS). This can lead to an artificially high response for the internal standard, resulting in underestimation of the analyte concentration.

Q2: How does isotopic interference arise with this compound?

A2: Unlabeled fluconazole has naturally occurring heavier isotopes (e.g., 13C, 15N, 2H). The mass spectrum of the analyte will therefore show not only the monoisotopic peak (M) but also M+1, M+2, M+3, etc. peaks at lower abundances. If the mass of one of these heavier isotopologues of the analyte is the same as the monoisotopic mass of the this compound internal standard, their signals will overlap, causing interference.[1]

Q3: What are the precursor and product ions for fluconazole and this compound?

A3: For fluconazole, the protonated molecule [M+H]+ is observed at m/z 307.1. A common and robust product ion for multiple reaction monitoring (MRM) is m/z 238.2, which corresponds to the loss of a triazole moiety and water.[2]

For this compound, the isotopic labels add approximately 3 Da to the molecular weight. Therefore, the expected precursor ion [M+3+H]+ is at m/z 310.1. The location of the labels on one of the triazole rings is crucial for predicting the product ion. Assuming the fragmentation follows a similar pathway to the unlabeled compound and the labeled triazole ring is retained, the corresponding product ion would be at m/z 241.2.

Q4: How can I minimize isotopic interference during method development?

A4: Several strategies can be employed:

  • Chromatographic Separation: Ensure baseline separation of the analyte and any interfering species. However, since the analyte and its SIL-IS are chemically identical, they will co-elute.

  • Selection of MRM Transitions: Choose precursor and product ions for the analyte and internal standard that are unique and free from overlap.

  • Use of High-Resolution Mass Spectrometry: This can help to resolve isobaric interferences.

  • Mathematical Correction: If interference cannot be eliminated, it can be quantified and corrected for during data processing.[1]

Troubleshooting Guides

Problem: My calibration curve is non-linear, especially at high concentrations.

  • Question: Could isotopic interference be the cause of my non-linear calibration curve?

    • Answer: Yes, this is a classic sign of isotopic interference. At high concentrations of unlabeled fluconazole, the contribution of its M+3 isotopologue to the this compound signal becomes significant, leading to a disproportionate increase in the internal standard response and causing the curve to flatten.

  • Question: How can I confirm that isotopic interference is occurring?

    • Answer: Analyze a high-concentration standard of unlabeled fluconazole without the internal standard. Monitor the MRM transition for this compound. If a signal is detected at the retention time of fluconazole, this confirms isotopic crosstalk.

Problem: I am observing poor accuracy and precision in my quality control samples.

  • Question: Can isotopic interference affect the accuracy and precision of my assay?

    • Answer: Absolutely. Inaccurate measurement of the internal standard response due to isotopic interference will lead to errors in the calculated concentration of the analyte, impacting both accuracy and precision.

  • Question: What steps can I take to improve my assay performance if I suspect isotopic interference?

    • Answer: First, confirm the presence and extent of the interference using the protocol outlined below. If significant interference is observed, you can either optimize your MRM transitions to find a non-interfering product ion or apply a mathematical correction to your data.

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference

  • Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled fluconazole at the upper limit of quantification (ULOQ) in the same matrix as your samples. Do not add the this compound internal standard.

  • Prepare an Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration analyte solution and acquire data monitoring the MRM transition of the this compound internal standard.

    • Inject the internal standard solution and acquire data monitoring its MRM transition.

  • Data Analysis:

    • Measure the peak area of the signal in the internal standard channel from the injection of the high-concentration analyte solution (Areainterference).

    • Measure the peak area of the internal standard in the injection of the IS-only solution (AreaIS).

    • Calculate the percentage of isotopic interference: % Interference = (Area_interference / Area_IS) * 100

Protocol 2: Mathematical Correction for Isotopic Interference

If the isotopic interference is found to be significant and unavoidable, a correction can be applied to the measured internal standard response.

  • Determine the Contribution Factor (CF):

    • Prepare a series of calibration standards of unlabeled fluconazole without the internal standard.

    • Analyze these standards and measure the peak area of the interfering signal in the internal standard's MRM channel (Areainterference) and the peak area in the analyte's MRM channel (Areaanalyte).

    • Plot Areainterference versus the concentration of the analyte. The slope of this line represents the contribution of the analyte to the internal standard signal.

    • Alternatively, calculate the ratio of the interfering signal to the analyte signal at each concentration and determine the average ratio. This is your Contribution Factor (CF). CF = Average(Area_interference / Area_analyte)

  • Apply the Correction:

    • For each sample, calculate the corrected internal standard area (AreaIS_corrected) using the following formula: Area_IS_corrected = Area_IS_measured - (CF * Area_analyte_measured)

    • Use the Area_IS_corrected for all subsequent calculations of the analyte concentration.

Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Fluconazole307.1238.2Corresponds to [M+H]+
This compound310.1241.2Corresponds to [M+3+H]+. The product ion assumes retention of the labeled triazole ring.

Visualizations

Isotopic Interference Workflow cluster_0 Problem Identification cluster_1 Interference Confirmation cluster_2 Mitigation Strategy cluster_3 Resolution NonLinearity Non-linear calibration curve? AnalyzeHighStd Analyze high concentration analyte standard (no IS) NonLinearity->AnalyzeHighStd PoorAccuracy Poor accuracy/precision? PoorAccuracy->AnalyzeHighStd MonitorIS_Channel Monitor IS MRM channel AnalyzeHighStd->MonitorIS_Channel SignalDetected Signal detected? MonitorIS_Channel->SignalDetected OptimizeMRM Optimize MRM Transitions SignalDetected->OptimizeMRM Yes MathCorrection Apply Mathematical Correction SignalDetected->MathCorrection Yes AccurateQuant Accurate Quantification SignalDetected->AccurateQuant No Revalidate Re-validate Assay OptimizeMRM->Revalidate MathCorrection->Revalidate Revalidate->AccurateQuant

Caption: Troubleshooting workflow for isotopic interference.

Logical Relationship of Isotopic Interference Analyte Fluconazole (m/z 307.1) Mplus3 Analyte M+3 Isotopologue (m/z ~310.1) Analyte->Mplus3 Natural Isotopes IS This compound (m/z 310.1) MS Mass Spectrometer IS->MS Mplus3->MS Interference Signal Overlap (Isotopic Interference) MS->Interference InaccurateResult Inaccurate Quantification Interference->InaccurateResult

Caption: Logical relationship of isotopic interference.

References

Strategies to improve the sensitivity of Fluconazole-13C2,15N detection in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the sensitivity of Fluconazole-¹³C₂,¹⁵N detection in complex samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during LC-MS/MS analysis.

Troubleshooting Guide

This guide provides solutions to common problems that can affect the sensitivity and reproducibility of Fluconazole-¹³C₂,¹⁵N detection.

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Inadequate Sample Cleanup: High levels of matrix components (e.g., salts, proteins, phospholipids) can cause ion suppression in the mass spectrometer.[1][2]- Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3] - For plasma samples, protein precipitation is a common first step, but may require further cleanup.[4][5]
Suboptimal LC-MS/MS Parameters: Incorrect mobile phase composition, gradient, or mass spectrometer settings can lead to poor ionization and fragmentation.- Optimize the mobile phase. A common starting point for Fluconazole (B54011) is a mixture of acetonitrile (B52724) and water with 0.1% formic acid to promote protonation.[3][4][6] - Ensure the mass spectrometer is tuned and calibrated. Use the specific MRM transition for Fluconazole (e.g., m/z 307.1 → 238.2) and optimize collision energy.[4][6]
Inefficient Ionization: The choice of ionization source and its settings are critical.- Use an electrospray ionization (ESI) source in positive ion mode for Fluconazole analysis.[3][4][7] - Clean the ion source regularly to prevent contamination buildup, which can significantly reduce signal intensity.[1]
High Background Noise Contamination: Contamination from solvents, sample handling, or the LC-MS system itself can obscure the analyte signal.[1]- Use high-purity LC-MS grade solvents and reagents. - Implement a divert valve to direct the early and late eluting parts of the chromatogram (containing salts and other highly retained components) to waste instead of the mass spectrometer.[8] - Thoroughly clean the autosampler, injection port, and tubing.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Issues: Column overload, contamination, or degradation can lead to distorted peak shapes.[1]- Ensure the amount of sample injected is within the column's loading capacity. - Use a guard column to protect the analytical column from contaminants. - If the column is old or has been used with many complex samples, consider replacing it. A C18 column is commonly used for Fluconazole separation.[4][6][7]
Inappropriate Mobile Phase: A mismatch between the sample solvent and the mobile phase can cause peak distortion.- The final sample diluent should be as similar as possible to the initial mobile phase composition.
Inconsistent Results / Poor Reproducibility Matrix Effects: Variable ion suppression or enhancement between different samples is a major source of irreproducibility.[9][10]- The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like Fluconazole-¹³C₂,¹⁵N.[9][11][12] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[9]
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results.- Automate sample preparation steps where possible. - Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during extraction.[13]
Internal Standard (Fluconazole-¹³C₂,¹⁵N) Issues Isotopic Interference: Natural abundance of stable isotopes in the unlabeled Fluconazole can contribute to the signal of the internal standard, especially at high analyte concentrations.[10]- Select an internal standard with a sufficient mass difference from the analyte to avoid isotopic overlap.[13]
Differentiation from Analyte: In some cases, particularly with deuterium-labeled standards, the SIL-IS may have a slightly different retention time than the analyte (deuterium isotope effect), leading to differential matrix effects.[9]- While less common with ¹³C and ¹⁵N labeling, it is important to verify co-elution of the analyte and the internal standard during method development.[9]

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like Fluconazole-¹³C₂,¹⁵N recommended for quantitative analysis?

A1: A SIL internal standard is considered the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • Correction for Matrix Effects : It co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[9][10]

  • Accounts for Sample Loss : When added at the beginning of the sample preparation workflow, it corrects for any variability in extraction recovery.[13]

  • Improves Precision and Accuracy : By compensating for variations in sample preparation and instrument response, SIL internal standards significantly improve the precision and accuracy of the measurement.[11]

Q2: What are the most effective sample preparation techniques for complex matrices like plasma or tissue homogenates?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT) : This is a simple and fast method, often using methanol (B129727) or acetonitrile, suitable for a large number of samples.[4][5] However, it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE) : LLE offers a higher degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent. Dichloromethane (B109758) has been used effectively for Fluconazole extraction.[6]

  • Solid-Phase Extraction (SPE) : SPE is generally the most effective technique for removing matrix interferences and concentrating the analyte, leading to the highest sensitivity.[2][3]

Q3: What are the optimal LC-MS/MS parameters for Fluconazole detection?

A3: Based on published methods, the following parameters are a good starting point:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.[4][7]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is typical.[3][4][6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.[3][4][7]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Fluconazole: m/z 307.1 → 238.2.[4][6]

    • MRM Transition for Fluconazole-¹³C₂,¹⁵N: The precursor ion will be shifted by the mass of the isotopes. The product ion may or may not be shifted depending on which part of the molecule contains the labels. This needs to be determined experimentally.

Q4: How can I minimize contamination in my LC-MS/MS system?

A4: Minimizing contamination is crucial for achieving low detection limits.

  • Always use LC-MS grade solvents and high-purity additives.[8]

  • Filter all samples and mobile phases.

  • Regularly clean the ion source.[1]

  • Use a divert valve to prevent highly concentrated and non-volatile components from entering the mass spectrometer.[8]

  • Perform sufficient sample cleanup to remove as many matrix components as possible before injection.[8]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Fluconazole-¹³C₂,¹⁵N internal standard working solution.

  • Add 300 µL of ice-cold methanol or acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4][5]

Protocol 2: Liquid-Liquid Extraction for Intracellular Fluconazole

This protocol is adapted for the extraction of Fluconazole from Candida albicans cells.[6]

  • Harvest Candida albicans cells by centrifugation and wash with phosphate-buffered saline.

  • Resuspend the cell pellet in a suitable lysis buffer and add 10 µL of Fluconazole-¹³C₂,¹⁵N internal standard.

  • Lyse the cells using a homogenizer (e.g., Precellys).

  • To the cell lysate, add 3 mL of dichloromethane and a small amount of sodium hydroxide.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

  • Transfer the lower organic layer (dichloromethane) to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Complex Sample (e.g., Plasma) add_is Add Fluconazole-¹³C₂,¹⁵N IS sample->add_is extract Extraction (PPT, LLE, or SPE) add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation (C18 Column) inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: General workflow for Fluconazole-¹³C₂,¹⁵N analysis.

troubleshooting_logic start Low Signal Intensity? check_ms Check MS Parameters & Tuning start->check_ms Yes optimized Sensitivity Optimized start->optimized No check_lc Review LC Method check_ms->check_lc Parameters OK clean_source Clean Ion Source check_ms->clean_source Tuning Fails check_is Verify Internal Standard Performance check_lc->check_is Method OK improve_cleanup Improve Sample Cleanup (SPE/LLE) improve_cleanup->optimized Signal Improved check_is->improve_cleanup IS OK clean_source->check_ms After Cleaning

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Head-to-Head Battle: Validating Bioanalytical Methods for Fluconazole with Isotopic vs. Structural Analog Internal Standards in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Fluconazole-¹³C₂,¹⁵N, versus a structural analog internal standard for the bioanalysis of fluconazole (B54011), with supporting experimental data synthesized from published studies. All methodologies are presented in accordance with the U.S. Food and Drug Administration (FDA) guidelines, specifically the ICH M10 Bioanalytical Method Validation guidance.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects. Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte. However, practical considerations sometimes lead to the use of structural analogs. This guide will delve into the performance differences between these two approaches for fluconazole analysis.

Performance Comparison: Fluconazole-¹³C₂,¹⁵N vs. Structural Analog

The following tables summarize synthesized data from studies validating bioanalytical methods for fluconazole using either a stable isotope-labeled internal standard (Fluconazole-d₄, a close surrogate for Fluconazole-¹³C₂,¹⁵N) or a structural analog internal standard (Ketoconazole).

Table 1: Accuracy and Precision Data

Internal Standard TypeAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Stable Isotope-Labeled (Fluconazole-d₄) 10 (LLOQ)2.84 - 10.898.6 - 104.45.27 - 11.598.6 - 104.4
5003.5101.24.8100.8
80002.999.53.7100.1
Structural Analog (Ketoconazole) 5.0 (LLOQ)1.00 - 1.54-12.9 to 10.80.51 - 0.85-12.6 to 11.6
10.0< 1.0within ± 15< 0.51within ± 15
100.0< 1.0within ± 15< 0.51within ± 15
500.0< 1.0within ± 15< 0.51within ± 15

Note: Data is synthesized from multiple sources for comparative purposes.[1][2] The performance of Fluconazole-¹³C₂,¹⁵N is expected to be comparable to or exceed that of Fluconazole-d₄.

Table 2: Selectivity, Matrix Effect, and Recovery

ParameterStable Isotope-Labeled (Fluconazole-d₄)Structural Analog (Ketoconazole)FDA Acceptance Criteria
Selectivity No significant interference observed at the retention time of the analyte and IS.[2]No significant interference observed at the retention time of the analyte and IS.[1]No significant interfering peaks at the retention time of the analyte and IS in at least 6 different sources of blank matrix.
Matrix Effect Negligible matrix effect reported.[2]No significant matrix effect reported.[1]The CV of the IS-normalized matrix factor should not be greater than 15% in at least 6 different sources of blank matrix.
Recovery (%) 98.6 - 104.4[2]> 77.61[1]Recovery should be consistent, precise, and reproducible, though 100% recovery is not required.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below, based on FDA guidelines.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples in the biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.

  • For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day accuracy and precision, analyze at least five replicates of each QC level on at least three different days.

  • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level.

  • Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration.

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level (except for LLOQ, where it should be within ±20%). The %CV should not exceed 15% (20% for LLOQ).

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of endogenous matrix components.

Protocol:

  • Obtain blank matrix samples from at least six different individual sources.

  • Process and analyze each blank matrix sample to check for interfering peaks at the retention times of fluconazole and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for fluconazole and less than 5% of the response of the internal standard.

Matrix Effect

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

Protocol:

  • Obtain blank matrix samples from at least six different individual sources.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set 1 (in matrix): Spike the analyte and internal standard into the post-extraction supernatant of the blank matrix samples.

    • Set 2 (neat solution): Spike the analyte and internal standard into the reconstitution solvent.

  • Calculate the matrix factor (MF) for each source of matrix: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

  • Calculate the IS-normalized MF.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the six matrix sources should be ≤ 15%.

Stability

Objective: To evaluate the stability of fluconazole in the biological matrix under various storage and handling conditions.

Protocol:

  • Prepare low and high QC samples in the biological matrix.

  • Subject the QC samples to the following conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles. Samples are frozen for at least 12 hours and then thawed at room temperature.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage duration of study samples.

    • Stock Solution Stability: Stability of the stock solutions of fluconazole and the internal standard at the intended storage temperature.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logic

Diagrams created using Graphviz illustrate the key processes in bioanalytical method validation.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (FDA ICH M10) Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Accuracy_Precision Accuracy & Precision LC-MS/MS Analysis->Accuracy_Precision Selectivity Selectivity LC-MS/MS Analysis->Selectivity Matrix_Effect Matrix Effect LC-MS/MS Analysis->Matrix_Effect Stability Stability LC-MS/MS Analysis->Stability Calibration_Curve Calibration Curve LC-MS/MS Analysis->Calibration_Curve Validated_Method Validated_Method Accuracy_Precision->Validated_Method Selectivity->Validated_Method Matrix_Effect->Validated_Method Stability->Validated_Method Calibration_Curve->Validated_Method G Logical Relationship of Validation Parameters Reliable_Quantification Reliable Quantification Accuracy Accuracy Accuracy->Reliable_Quantification Precision Precision Accuracy->Precision Precision->Reliable_Quantification Selectivity Selectivity Selectivity->Reliable_Quantification No_Matrix_Effect Minimal Matrix Effect Selectivity->No_Matrix_Effect No_Matrix_Effect->Reliable_Quantification Stability Stability Stability->Reliable_Quantification Linearity Linearity Linearity->Reliable_Quantification

References

Performance evaluation of Fluconazole-13C2,15N in different mass spectrometry platforms.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioanalysis, the choice of an internal standard and the analytical platform can significantly impact data quality and study outcomes. This guide provides a comprehensive comparison of the performance of Fluconazole-13C2,15N, a stable isotope-labeled internal standard, across three distinct mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Fourier Transform Ion Cyclotron Resonance (FTICR).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, fluconazole (B54011), ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability and matrix effects. This guide delves into the nuanced performance differences of this internal standard when analyzed by the workhorse of quantitative analysis (QqQ), a high-resolution instrument known for its qualitative power (Q-TOF), and an ultra-high-resolution platform (FTICR).

At a Glance: Performance Metrics Across Platforms

The following table summarizes the expected performance characteristics of this compound when used for the quantification of fluconazole on different mass spectrometry platforms. These values are representative and can vary based on the specific instrument, method parameters, and matrix.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Fourier Transform Ion Cyclotron Resonance (FTICR)
Primary Application Targeted QuantificationTargeted & Untargeted AnalysisHigh-Resolution Untargeted Analysis & Structural Elucidation
Typical Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 10 ng/mL5 - 50 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude2 - 3 orders of magnitude
Precision (%RSD) < 15%< 20%< 25%
Accuracy (%Bias) ± 15%± 20%± 25%
Mass Resolution Unit MassHigh (20,000 - 60,000 FWHM)Ultra-High (>100,000 FWHM)
Mass Accuracy N/A< 5 ppm< 1 ppm
Selectivity High (MRM)High (Accurate Mass)Very High (Accurate Mass)

Deep Dive: Experimental Protocols and Methodologies

The successful application of this compound hinges on robust and well-defined experimental protocols. Below are representative methodologies for the analysis of fluconazole in human plasma using a Triple Quadrupole mass spectrometer, which can be adapted for Q-TOF and FTICR platforms.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS)

Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • Fluconazole: Precursor Ion (m/z) 307.1 → Product Ion (m/z) 238.1

    • This compound: Precursor Ion (m/z) 310.1 → Product Ion (m/z) 241.1 (Predicted)

Note on this compound Fragmentation: The predicted MRM transition for this compound is based on the known fragmentation of fluconazole, where the loss of a triazole moiety and subsequent fragmentation of the difluorophenyl ring occurs. The +3 Da shift in the precursor and major fragment ion is expected due to the two 13C and one 15N atoms. Experimental verification of the fragmentation pattern is essential.

Quadrupole Time-of-Flight (Q-TOF)

  • Ionization Mode: ESI, Positive

  • Acquisition Mode: Targeted MS/MS or Full Scan with in-source fragmentation

  • Mass Range: m/z 50 - 500

  • Data Analysis: Extracted Ion Chromatogram (XIC) of the accurate mass of the protonated fluconazole ([M+H]+) and this compound ([M+3+H]+).

Fourier Transform Ion Cyclotron Resonance (FTICR)

  • Ionization Mode: ESI, Positive

  • Acquisition Mode: Full Scan

  • Mass Range: m/z 100 - 600

  • Data Analysis: XIC of the ultra-high resolution accurate mass of the protonated fluconazole and its isotopologue.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the signaling pathway of fluconazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1: A generalized experimental workflow for the bioanalysis of fluconazole using a stable isotope-labeled internal standard.

fluconazole_pathway Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol (B1671047) Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Figure 2: The primary mechanism of action of fluconazole, inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Platform-Specific Considerations and Alternative Internal Standards

Triple Quadrupole (QqQ): The Quantitative Powerhouse

For regulated bioanalysis where sensitivity and robustness are paramount, the triple quadrupole mass spectrometer is the instrument of choice. The high selectivity of MRM allows for the detection of low-level analytes in complex matrices with excellent precision and accuracy. The use of this compound on a QqQ platform provides the most reliable quantitative data.

Quadrupole Time-of-Flight (Q-TOF): The Best of Both Worlds

Q-TOF instruments offer a significant advantage in drug metabolism studies and for screening purposes due to their high mass resolution and accuracy. While traditionally less sensitive than QqQs for targeted quantification, modern Q-TOFs have closed this gap considerably. Using this compound on a Q-TOF allows for confident quantification while simultaneously enabling the identification of potential metabolites of fluconazole in the same analytical run.

Fourier Transform Ion Cyclotron Resonance (FTICR): The Ultimate in Resolution

FTICR mass spectrometers provide the highest mass resolution and accuracy, making them invaluable for structural elucidation and the analysis of highly complex samples. While not typically used for routine quantitative bioanalysis due to their higher cost and operational complexity, they can be employed to definitively confirm the elemental composition of fluconazole and its metabolites.

Alternative Internal Standards

While this compound is an ideal internal standard, other alternatives are sometimes used:

  • Deuterated Fluconazole (e.g., Fluconazole-d4): This is a common and effective stable isotope-labeled internal standard. However, there is a small risk of chromatographic separation from the unlabeled analyte (isotopic effect) and potential for back-exchange of deuterium (B1214612) atoms.

  • Structural Analogs (e.g., Ketoconazole, Itraconazole): These compounds are structurally similar to fluconazole and can be used as internal standards. However, they may have different ionization efficiencies and chromatographic retention times, which may not perfectly compensate for matrix effects.

A Comparative Guide to the Bioanalysis of Fluconazole for Pharmacokinetic Studies: The Role of Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of bioanalytical methods for quantifying fluconazole (B54011) in biological matrices, with a focus on the application of stable isotope-labeled internal standards such as Fluconazole-¹³C₂,¹⁵N. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing robust analytical methods for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy and precision of results.

Data Presentation: Comparison of Bioanalytical Methods

The selection of an appropriate bioanalytical method is crucial for generating reliable pharmacokinetic data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of fluconazole. The use of a stable isotope-labeled internal standard like Fluconazole-¹³C₂,¹⁵N is highly recommended for LC-MS/MS methods to compensate for matrix effects and variations in sample processing.

FeatureHPLC-UVLC-MS/MS with Stable Isotope-Labeled IS (e.g., Fluconazole-¹³C₂,¹⁵N)
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds.High; distinguishes between compounds with the same retention time but different mass.
Sensitivity Lower; typically in the µg/mL range.[1]Higher; can achieve ng/mL or even pg/mL sensitivity.[1][2]
Internal Standard Structural analogue (e.g., ketoconazole, phenacetin).[1][3]Stable isotope-labeled analogue (e.g., Fluconazole-¹³C₂,¹⁵N, Fluconazole-d4).[1][4]
Matrix Effect Less susceptible but can be affected by interfering substances.Prone to ion suppression or enhancement, effectively corrected by a co-eluting stable isotope-labeled IS.
Sample Volume Typically requires larger sample volumes (e.g., >100 µL).Can be adapted for smaller sample volumes (e.g., <100 µL).[1]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.
Throughput Generally lower due to longer run times.Higher throughput is achievable with modern UPLC systems and rapid gradients.
Typical Pharmacokinetic Parameters of Fluconazole

The following table summarizes the key pharmacokinetic parameters of fluconazole in healthy human adults, which are essential for the design and interpretation of bioequivalence and drug-drug interaction studies. These values are typically determined using the bioanalytical methods described above.

ParameterDescriptionTypical Value
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.>90% (oral).[5][6]
Tmax The time to reach the maximum plasma concentration after drug administration.1-3 hours (oral).[7]
Cmax The maximum plasma concentration of a drug.Dose-proportional.[5][6]
AUC The area under the plasma concentration-time curve, representing total drug exposure.Dose-proportional.[7]
Half-life (t½) The time required for the plasma concentration of a drug to decrease by half.Approximately 30 hours (range: 20-50 hours).[5][7]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.~0.7 L/kg.[5][6]
Clearance (CL) The volume of plasma cleared of the drug per unit time.~1 L/hour.[7]
Protein Binding The extent to which a drug binds to plasma proteins.Low (11-12%).[5][6]
Excretion The primary route of elimination of the drug from the body.~80% excreted unchanged in the urine.[5][7]

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and straightforward method for sample preparation in fluconazole analysis.

  • Sample Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Aliquoting : Transfer a known volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a small volume of a concentrated solution of the internal standard (Fluconazole-¹³C₂,¹⁵N) to the plasma sample.

  • Precipitation : Add a precipitating agent, typically 3 volumes of cold acetonitrile, to the plasma sample.

  • Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a well plate for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical LC-MS/MS method for the quantification of fluconazole using a stable isotope-labeled internal standard.

  • Liquid Chromatography System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient to separate fluconazole from endogenous matrix components.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Injection Volume : 5 - 10 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions :

    • Fluconazole: m/z 307.1 → 238.2[8]

    • Fluconazole-¹³C₂,¹⁵N (example): m/z 310.1 → 241.2 (hypothetical, exact mass would depend on labeling positions)

  • Data Analysis : The concentration of fluconazole in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SubjectDosing Subject Dosing BloodSampling Blood Sampling SubjectDosing->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SamplePreparation Sample Preparation (e.g., Protein Precipitation) PlasmaSeparation->SamplePreparation IS_Spiking Spiking with Fluconazole-¹³C₂,¹⁵N SamplePreparation->IS_Spiking LCMS_Analysis LC-MS/MS Analysis IS_Spiking->LCMS_Analysis DataProcessing Data Processing LCMS_Analysis->DataProcessing PK_Analysis Pharmacokinetic Analysis DataProcessing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Experimental workflow for a typical pharmacokinetic study of fluconazole.

G Fluconazole Fluconazole Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase (Fungal Cytochrome P450) Fluconazole->Lanosterol_14_alpha_demethylase Ergosterol (B1671047) Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14-alpha-demethylase FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Inhibition Inhibition Inhibition->Lanosterol_14_alpha_demethylase Disruption Disruption Disruption->Ergosterol

Caption: Mechanism of action of fluconazole via inhibition of ergosterol biosynthesis.[9]

References

The Superiority of ¹³C and ¹⁵N Labeled Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the justification for using ¹³C and ¹⁵N labeled standards over other isotopic labels, supported by experimental data and detailed protocols.

In the realm of quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte of interest. Among the available stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) have emerged as the preferred choice for labeling standards, particularly in the fields of proteomics, metabolomics, and drug development. This guide provides a detailed comparison of ¹³C and ¹⁵N labeled standards with other common isotopic labels, primarily Deuterium (B1214612) (²H), highlighting the key performance characteristics that justify their superior standing.

Key Performance Characteristics: A Comparative Analysis

The ideal internal standard should co-elute with the analyte, exhibit long-term stability, and not interfere with the analyte's signal. As the following data illustrates, ¹³C and ¹⁵N labeled standards consistently outperform their deuterated counterparts in these critical areas.

Performance Parameter¹³C and ¹⁵N Labeled StandardsDeuterium (²H) Labeled StandardsRationale & Implications
Isotopic Stability Highly stable. The ¹³C and ¹⁵N isotopes are integrated into the core chemical structure of the molecule and are not susceptible to back-exchange under typical analytical conditions.[1][2]Variable stability. Deuterium atoms, especially those on heteroatoms (e.g., -OH, -NH), can be prone to back-exchange with protons from the solvent or sample matrix, particularly under acidic or basic conditions.[1][3]Back-exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in inaccurate quantification.[3]
Chromatographic Co-elution Excellent co-elution. Due to the minimal difference in physicochemical properties, ¹³C and ¹⁵N labeled standards almost perfectly co-elute with the unlabeled analyte.[4][5]Prone to chromatographic shifts. The "isotope effect" of deuterium can alter the polarity and retention time of the molecule, causing it to elute slightly earlier than the native analyte in liquid chromatography.[4][5][6]Lack of co-elution can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantitative accuracy. In some cases, this has been shown to cause errors as high as 40%.[4][7]
Isotopic Interference Lower potential for interference. The mass shift provided by ¹³C and ¹⁵N labeling is typically large enough to move the internal standard's signal away from the natural isotopic cluster of the unlabeled analyte.[2]Higher potential for interference. While the mass shift is present, in-source fragmentation and the potential for H-D exchange can complicate the mass spectra and lead to overlapping signals.[2]Minimal isotopic interference is crucial for a clean signal and accurate measurement, especially at low analyte concentrations.
Mass Shift Provides a distinct and predictable mass shift based on the number of incorporated ¹³C or ¹⁵N atoms, allowing for larger mass differences (e.g., +6 Da for ¹³C₆-Arginine).[6]Provides a distinct mass shift, but the number of deuterium atoms that can be incorporated without significantly altering the molecule's properties is often limited.A larger mass shift provides better separation of the analyte and internal standard signals in the mass spectrometer, reducing the risk of cross-talk.
Cost of Synthesis Generally higher due to more complex synthetic procedures.[8]Typically less expensive and more widely available.[8][9][10]While cost is a practical consideration, the potential for compromised data quality with deuterated standards often justifies the investment in ¹³C or ¹⁵N labeled standards for critical applications.

Experimental Workflow: Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique in quantitative proteomics that relies on the metabolic incorporation of ¹³C and/or ¹⁵N labeled amino acids. The following diagram illustrates a typical SILAC experimental workflow.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase cluster_processing Sample Processing & Analysis light_culture Cell Culture ('Light' Medium) control Control Condition light_culture->control heavy_culture Cell Culture ('Heavy' ¹³C/¹⁵N Medium) treatment Experimental Treatment heavy_culture->treatment mix Mix Cell Populations (1:1 Ratio) control->mix Combine treatment->mix Combine lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

A typical experimental workflow for quantitative proteomics using SILAC.

Detailed Experimental Protocol: A General Guideline for SILAC

The following protocol provides a general framework for conducting a SILAC experiment. Specific details may need to be optimized based on the cell line and experimental goals.

  • Adaptation Phase:

    • Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with a ¹³C and/or ¹⁵N labeled essential amino acid (e.g., L-Arginine:HCl (U-¹³C₆, 99%) and L-Lysine:2HCl (U-¹³C₆, 99%; U-¹⁵N₂, 99%)).

    • Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acids into the proteome. The incorporation efficiency should be checked by mass spectrometry.[11][12]

  • Experimental Phase:

    • Once full incorporation is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[12]

  • Sample Preparation:

    • After the experimental treatment, harvest the cells.

    • Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.[13]

    • Lyse the mixed cells and extract the proteins using a suitable lysis buffer.

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the peptides. The relative abundance of a protein between the two experimental conditions is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[12]

Conclusion: The Justified Choice for High-Quality Data

References

Comparative metabolism study of Fluconazole and its analogs using Fluconazole-13C2,15N.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of the widely-used antifungal agent, fluconazole (B54011), and its structural analogs. While direct comparative studies using isotopically labeled Fluconazole-¹³C₂,¹⁵N are not yet available in published literature, this document synthesizes existing data on fluconazole's metabolism and the reported biological activities of its analogs. Furthermore, it proposes a detailed experimental protocol for a future comparative metabolism study utilizing Fluconazole-¹³C₂,¹⁵N to facilitate head-to-head analysis.

Introduction to Fluconazole and its Analogs

Fluconazole is a triazole antifungal agent that has been a mainstay in the treatment of various fungal infections for decades.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[3]

In response to emerging resistance and the need for improved therapeutic profiles, numerous fluconazole analogs have been synthesized and evaluated.[4][5][6] These modifications often target three main regions of the fluconazole molecule: the hydroxyl group, the aromatic ring, and the 1,2,4-triazole (B32235) rings, with the aim of enhancing antifungal potency, broadening the spectrum of activity, and improving pharmacokinetic parameters.[1][4]

Comparative Metabolism and Pharmacokinetics

Fluconazole exhibits a high degree of metabolic stability in humans.[7][8] The majority of an administered dose is excreted unchanged in the urine.[9] This characteristic contributes to its predictable pharmacokinetic profile and relatively long half-life.[8][10]

Table 1: Pharmacokinetic Parameters of Fluconazole in Humans

ParameterValueReference
Bioavailability (Oral)>90%[8][9]
Plasma Protein Binding11-12%[7][10]
Volume of Distribution~0.7 L/kg[7][8]
Terminal Half-Life~30 hours[7][10]
Primary Route of EliminationRenal Excretion (~80% as unchanged drug)[7][9]

Metabolism of Fluconazole:

Fluconazole undergoes minimal metabolism in the liver.[2] Approximately 11% of an administered dose is excreted in the urine as metabolites.[9] The identified metabolites include a glucuronide conjugate and an N-oxide derivative. Fluconazole is also known to be an inhibitor of several cytochrome P450 enzymes, notably CYP2C9, CYP2C19, and CYP3A4, which can lead to drug-drug interactions.[2]

Metabolism of Fluconazole Analogs:

Data on the metabolism of specific fluconazole analogs is less comprehensive and varies depending on the structural modifications. However, in vitro studies using liver microsomes are a common approach to assess their metabolic stability and identify potential metabolites.[11][12][13] For instance, analogs with modifications to the aromatic ring or the propanol (B110389) backbone may exhibit different susceptibilities to CYP450-mediated metabolism. Some studies on novel analogs have shown enhanced in vitro antifungal activity compared to fluconazole, suggesting that metabolic stability could be a factor in their improved potency.[5][6]

Table 2: Comparison of In Vitro Antifungal Activity of Fluconazole and Selected Analogs

CompoundTarget OrganismMIC (μg/mL)Reference
FluconazoleCandida albicans4-16[6]
Analog 8b (Urea-based)Candida albicans0.5[6]
Analog 8c (Urea-based)Candida albicans0.5[6]
Analog 9g (1,3,4-Oxadiazole)Various pathogenic fungi≤ 0.125[5]
Analog 9k (1,3,4-Oxadiazole)Various pathogenic fungi≤ 0.125[5]

MIC (Minimum Inhibitory Concentration) values are indicative of in vitro potency. Lower values suggest greater antifungal activity.

Proposed Experimental Protocol for a Comparative Metabolism Study using Fluconazole-¹³C₂,¹⁵N

To directly compare the metabolic fate of fluconazole and its analogs, a study utilizing a stable isotope-labeled internal standard like Fluconazole-¹³C₂,¹⁵N is proposed. This approach allows for accurate quantification and metabolite identification by mass spectrometry.

3.1. Objective:

To compare the in vitro and in vivo metabolic profiles of fluconazole and its selected analogs using Fluconazole-¹³C₂,¹⁵N as an internal standard.

3.2. Materials:

  • Fluconazole and its analogs

  • Fluconazole-¹³C₂,¹⁵N (as internal standard)

  • Human liver microsomes (HLM) and S9 fractions[13]

  • NADPH regenerating system[14]

  • UDPGA (for Phase II metabolism)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Phosphate buffer

3.3. In Vitro Metabolism in Human Liver Microsomes:

  • Incubation: Incubate fluconazole and each analog (e.g., at 1 µM) with HLM (e.g., 0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C. A parallel incubation with UDPGA can be performed to assess glucuronidation.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Extraction: Stop the reaction by adding ice-cold acetonitrile containing Fluconazole-¹³C₂,¹⁵N (internal standard). Centrifuge to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent drug depletion and identify metabolite formation.

3.4. In Vivo Metabolism in an Animal Model (e.g., Rats):

  • Dosing: Administer fluconazole and each analog orally or intravenously to different groups of rats.

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Sample Preparation: Process plasma, urine, and fecal homogenates by protein precipitation or liquid-liquid extraction with a solvent containing Fluconazole-¹³C₂,¹⁵N.

  • LC-MS/MS Analysis: Analyze the extracts to determine the pharmacokinetic profiles of the parent compounds and identify and quantify their metabolites.

3.5. Analytical Method:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for quantification. Use a high-resolution mass spectrometer (e.g., Q-TOF) for metabolite identification.

Visualizations

Diagram 1: Metabolic Pathway of Fluconazole

fluconazole_metabolism fluconazole Fluconazole metabolite1 Fluconazole Glucuronide fluconazole->metabolite1 UGT metabolite2 Fluconazole N-oxide fluconazole->metabolite2 CYP450 excretion Renal Excretion (~80% unchanged) fluconazole->excretion

Caption: Simplified metabolic pathway of fluconazole in humans.

Diagram 2: Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis drug Fluconazole or Analog incubation Incubate at 37°C (Time points: 0-120 min) drug->incubation hlm Human Liver Microsomes hlm->incubation cofactors NADPH / UDPGA cofactors->incubation quench Quench with Acetonitrile + Fluconazole-¹³C₂,¹⁵N incubation->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Interpretation (Metabolite ID & Quantification) lcms->data

Caption: Proposed workflow for in vitro comparative metabolism study.

Conclusion

While fluconazole is known for its metabolic stability, the development of new analogs necessitates a thorough understanding of their metabolic profiles to predict their efficacy, safety, and potential for drug interactions. The use of stable isotope-labeled internal standards, such as Fluconazole-¹³C₂,¹⁵N, in comparative metabolism studies offers a robust platform for generating high-quality data. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of antifungal drug development.

References

Optimizing Fluconazole Quantification: A Comparative Guide to Internal Standards for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluconazole (B54011) in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability heavily depends on the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of Fluconazole-¹³C₂,¹⁵N with alternative internal standards, supported by experimental data from published literature, to establish its superior performance in defining the linearity and range of quantification.

The Critical Role of the Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.

Comparison of Internal Standards for Fluconazole Analysis

Fluconazole-¹³C₂,¹⁵N represents the most advanced choice for an internal standard in fluconazole bioanalysis. Its key advantage lies in the use of heavy isotopes of carbon and nitrogen. This labeling strategy ensures that the internal standard co-elutes perfectly with the native fluconazole, providing the most accurate compensation for matrix effects and ionization variability.

Alternatives include deuterated standards (e.g., Fluconazole-d₄) and structural analogs (e.g., prednisone, phenacetin). While widely used, these alternatives have inherent limitations compared to ¹³C,¹⁵N-labeled compounds. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect), leading to differential ionization and potentially compromising accuracy. Structural analogs have different chemical structures and, therefore, may not adequately compensate for analyte-specific matrix effects or extraction inconsistencies.

The following table summarizes the performance of bioanalytical methods for fluconazole using different internal standards, based on data from various studies.

ParameterFluconazole-¹³C₂,¹⁵NFluconazole-d₄ / Deuterium-labeled ISStructural Analog (e.g., Prednisone)
Linearity (R²) Expected to be ≥ 0.999> 0.999[1]> 0.9978[2]
LLOQ (ng/mL) Expected to be ≤ 1010[3][4]105[2]
ULOQ (ng/mL) Expected to be ≥ 10,00010,000[3][4]5,600[2]
Co-elution with Analyte Yes (Identical)Partial separation may occurNo (Different retention time)
Matrix Effect Compensation Most effectiveGenerally effective, but can be compromised by chromatographic shiftLess effective

Note: Specific experimental data for Fluconazole-¹³C₂,¹⁵N is not publicly available in the reviewed literature. The expected performance is based on the established advantages of ¹³C and ¹⁵N stable isotope labeling over deuterated and structural analog standards.

Experimental Protocols

A robust and reliable quantification of fluconazole requires a meticulously validated experimental protocol. The following is a detailed methodology for establishing the linearity and range of quantification for fluconazole in human plasma using an LC-MS/MS system.

Preparation of Stock and Working Solutions
  • Fluconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluconazole reference standard in methanol (B129727).

  • Fluconazole-¹³C₂,¹⁵N Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fluconazole-¹³C₂,¹⁵N in methanol.

  • Working Solutions: Prepare serial dilutions of the fluconazole stock solution in a 50:50 mixture of methanol and water to create a series of calibration standards. Prepare a working solution of Fluconazole-¹³C₂,¹⁵N at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the fluconazole working solutions to achieve a series of concentrations covering the expected therapeutic range (e.g., 10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 800, and 8000 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (Fluconazole-¹³C₂,¹⁵N in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of fluconazole from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI), positive mode.

    • MRM Transitions:

      • Fluconazole: m/z 307.1 → 238.1

      • Fluconazole-¹³C₂,¹⁵N: m/z 310.1 → 241.1 (Example transition, exact mass will depend on labeling pattern)

Data Analysis and Establishing Linearity
  • Construct a calibration curve by plotting the peak area ratio of fluconazole to Fluconazole-¹³C₂,¹⁵N against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.

  • The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.

  • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation ≤ 20%) and accuracy (within ±20% of the nominal value).

  • The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets the same precision and accuracy criteria.

Visualizing the Workflow and a Comparison of Internal Standards

To further clarify the experimental process and the rationale for selecting Fluconazole-¹³C₂,¹⁵N, the following diagrams illustrate the workflow for establishing linearity and the logical relationship between different types of internal standards.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation stock Prepare Stock Solutions (Analyte & IS) cal_qc Prepare Calibration Standards & QC Samples in Plasma stock->cal_qc precip Protein Precipitation with IS in Acetonitrile cal_qc->precip centri Centrifugation precip->centri super Transfer Supernatant centri->super lcms LC-MS/MS Analysis (MRM Mode) super->lcms data Data Acquisition (Peak Area Ratio) lcms->data curve Construct Calibration Curve data->curve reg Linear Regression (R²) curve->reg lloq_uloq Determine LLOQ & ULOQ reg->lloq_uloq

Caption: Experimental workflow for establishing linearity and quantification range.

G cluster_SIL Stable Isotope-Labeled (SIL) IS_Type Internal Standard (IS) Type C13N15 Fluconazole-¹³C₂,¹⁵N IS_Type->C13N15 Ideal Deuterated Fluconazole-d₄ IS_Type->Deuterated Good Analog Structural Analog (e.g., Prednisone) IS_Type->Analog Acceptable (if SIL unavailable) C13N15_prop Co-elutes perfectly Most accurate correction C13N15->C13N15_prop Properties Deuterated_prop May have chromatographic shift Good correction Deuterated->Deuterated_prop Properties Analog_prop Different retention time Less accurate correction Analog->Analog_prop Properties

Caption: Comparison of internal standard types for fluconazole analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Fluconazole-13C2,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of isotopically labeled compounds is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Fluconazole-13C2,15N, a stable isotope-labeled antifungal agent, adherence to established disposal protocols is a critical aspect of the research lifecycle. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Safety Principles and Regulatory Framework

The key principle governing the safe handling and disposal of this compound is that the isotopic labeling with stable isotopes ¹³C and ¹⁵N does not alter the chemical reactivity or toxicity of the parent molecule, fluconazole (B54011).[1][] Therefore, the safety precautions and disposal procedures are identical to those for unlabeled fluconazole.[1] It is crucial to note that ¹³C and ¹⁵N are stable, non-radioactive isotopes, and thus no radiological safety measures are required.[1][3]

The disposal of pharmaceutical waste, including fluconazole, is governed by a multi-tiered regulatory landscape. In the United States, the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[4] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to manage hazardous waste from its generation to its final disposal.[4] Many states have their own regulations that can be more stringent than federal mandates, making it imperative for laboratory personnel to be familiar with their specific state and local requirements.[4][5]

Fluconazole is considered harmful if swallowed, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects.[6][7] Consequently, it should be treated as hazardous waste and not be disposed of down the drain or in regular trash.

Quantitative Data Summary

Toxicity Data for Fluconazole
Oral (rat) LD50 1271 mg/kg
Intraperitoneal (rat) LD50 941 mg/kg
Intravenous (rat) LD50 200 mg/kg
Oral (mouse) LD50 1408 mg/kg
Intraperitoneal (mouse) LD50 1273 mg/kg
Intravenous (mouse) LD50 200 mg/kg
Oral (dog) LD50 300 mg/kg
Intravenous (dog) LD50 100 mg/kg
Source: Santa Cruz Biotechnology, Inc.

Step-by-Step Disposal Procedures

A systematic approach is essential for the safe disposal of this compound. The following steps provide a general guideline; however, always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the compound.[4]

1. Waste Characterization and Segregation:

  • Characterize the Waste: Based on the SDS, fluconazole is hazardous.[7][8] Therefore, this compound waste must be managed as hazardous chemical waste.

  • Segregate at the Source: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), should be segregated from other waste streams at the point of generation.[4] Use clearly labeled, dedicated waste containers.[4]

2. Containerization:

  • Select a Compatible Container: Collect the waste in a suitable, closed container that is chemically compatible with fluconazole.[4][9] The container should be in good condition, with no leaks or damage.[10]

  • Proper Sealing: Ensure the container is properly sealed to prevent spills or leaks.[4]

3. Labeling:

  • Clear and Accurate Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's waste management plan and local regulations.[4][9] The label should also include the date the waste was first added to the container.[10]

4. Storage:

  • Designated Storage Area: Store the waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4][5][8]

  • Ventilation: The storage area should be well-ventilated.[4]

  • Locked Storage: Store in a locked-up area or one that is only accessible to authorized personnel.[8]

5. Final Disposal:

  • Engage a Licensed Vendor: Arrange for the disposal of the waste through a licensed and reputable hazardous waste disposal vendor.[4] This vendor will be responsible for the transportation and final disposal in accordance with all applicable regulations.

  • Preferred Disposal Method: The recommended method for the disposal of pharmaceutical waste is high-temperature incineration in an approved facility.[11]

  • Documentation: Maintain meticulous records of all this compound waste generated and disposed of.[4]

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.[5]

    • Clean up spills immediately.[5]

    • Avoid contact with skin and eyes by wearing appropriate PPE (gloves, safety glasses, lab coat).[5]

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Place the spilled material into a suitable, labeled container for waste disposal.[5]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[5]

    • Avoid all personal contact, including inhalation.[5]

    • Wear protective clothing when the risk of exposure occurs.[5]

    • Contain the spillage to prevent environmental release.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Generation of This compound Waste waste_characterization Waste Characterization (Consult SDS) start->waste_characterization is_hazardous Is the waste hazardous? waste_characterization->is_hazardous segregation Segregate from other waste streams is_hazardous->segregation Yes non_hazardous Follow institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No (Unlikely for Fluconazole) containerization Containerize in a compatible, sealed container segregation->containerization labeling Label container with 'Hazardous Waste' and contents containerization->labeling storage Store in a designated, secure, and ventilated area labeling->storage disposal_vendor Engage a licensed hazardous waste vendor storage->disposal_vendor incineration High-Temperature Incineration disposal_vendor->incineration documentation Maintain Disposal Records incineration->documentation

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.